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  • Product: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride
  • CAS: 1803581-19-2

Core Science & Biosynthesis

Foundational

De Novo Synthesis Pathways for 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The incorporation of a fluorine atom at a quaternary stereocenter on a pyrrolidine ring is a highly valued structural motif in medicinal chemistry. It significantly modulates the basicity of the adjacen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a fluorine atom at a quaternary stereocenter on a pyrrolidine ring is a highly valued structural motif in medicinal chemistry. It significantly modulates the basicity of the adjacent amine, improves metabolic stability, and alters the lipophilicity of the scaffold [1]. This whitepaper details a robust, self-validating de novo synthetic pathway for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride . Designed for process chemists and drug development professionals, this guide breaks down the retrosynthetic logic, mechanistic causality, and step-by-step methodologies required to construct this complex building block.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride relies on a three-phase linear sequence starting from commercially available and inexpensive precursors.

  • Disconnection 1 (Deprotection): The target hydrochloride salt is derived directly from its N-Boc protected precursor via acid-mediated cleavage.

  • Disconnection 2 (Deoxofluorination): The C–F bond at the quaternary stereocenter is established via the deoxofluorination of a tertiary alcohol.

  • Disconnection 3 (Nucleophilic Addition): The carbon framework is assembled by the Grignard addition of an o-tolyl group to the electrophilic ketone of N-Boc-3-pyrrolidinone.

Retrosynthesis Target 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl BocFluoro N-Boc-3-fluoro-3- (2-methylphenyl)pyrrolidine Target->BocFluoro HCl/Dioxane (Deprotection) BocAlcohol N-Boc-3-(2-methylphenyl) pyrrolidin-3-ol BocFluoro->BocAlcohol DAST/DCM (Deoxofluorination) Starting N-Boc-3-pyrrolidinone + o-Tolyl-MgBr BocAlcohol->Starting THF, 0 °C (Grignard Addition)

Caption: Retrosynthetic disconnection strategy for 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl.

Step-by-Step Synthetic Methodology & Mechanistic Insights

To ensure high scientific integrity and reproducibility, every phase of this synthesis is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) before advancing to the next chemical transformation.

Phase I: Nucleophilic Addition (Grignard Reaction)

Objective: Construct the tertiary alcohol tert-butyl 3-hydroxy-3-(2-methylphenyl)pyrrolidine-1-carboxylate.

Causality & Mechanism: N-Boc-3-pyrrolidinone is highly electrophilic but possesses acidic alpha-protons, making it prone to unwanted enolization when exposed to strong bases. While standard Grignard conditions often suffice, the addition of anhydrous cerium(III) chloride (CeCl₃) can be employed to form an organocerium intermediate. This suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity, strictly driving the 1,2-addition over enolization [2].

Self-Validating Protocol:

  • Preparation: Flame-dry a round-bottom flask under N₂. Add N-Boc-3-pyrrolidinone (1.0 equiv) and anhydrous THF (0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Add o-tolylmagnesium bromide (1.2 equiv, 1M in THF) dropwise over 30 minutes to control the exothermic nature of the addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC (Validation): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting material is UV-inactive but stains actively with KMnO₄. The disappearance of the starting material spot validates reaction completion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Phase II: Deoxofluorination via DAST

Objective: Convert the tertiary alcohol to tert-butyl 3-fluoro-3-(2-methylphenyl)pyrrolidine-1-carboxylate.

Causality & Mechanism: Diethylaminosulfur trifluoride (DAST) is utilized to convert the sterically hindered tertiary alcohol into a tertiary fluoride. The mechanism initiates with the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of DAST, displacing a fluoride ion. For tertiary alcohols, the subsequent C–O bond cleavage exhibits significant Sₙ1 character, generating a localized carbocation that is rapidly trapped by the fluoride ion to form the C–F bond[3]. Strict temperature control (-78 °C) is mandatory to prevent competing elimination reactions (dehydration to the alkene) and to mitigate the thermal instability of DAST [4].

Self-Validating Protocol:

  • Preparation: Dissolve the purified tertiary alcohol from Phase I in anhydrous Dichloromethane (DCM) under N₂.

  • Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add DAST (1.5 equiv) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to 0 °C over another hour.

  • IPC (Validation): Take a 0.1 mL aliquot, quench in NaHCO₃, extract with DCM, and run a ¹⁹F NMR. The appearance of a distinct singlet around -150 to -160 ppm (characteristic of a tertiary C–F bond) validates the transformation.

  • Workup: Quench dropwise with saturated aqueous NaHCO₃ at 0 °C (Caution: Exothermic CO₂ evolution). Extract with DCM, dry over MgSO₄, and concentrate.

Phase III: N-Boc Deprotection and Salt Formation

Objective: Cleave the Boc protecting group to yield the final 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride salt.

Causality & Mechanism: The tert-butoxycarbonyl (Boc) group is highly acid-labile. Utilizing anhydrous 4M HCl in dioxane ensures that the liberated free amine is immediately protonated. Because the resulting hydrochloride salt is highly polar, it becomes insoluble in the ethereal solvent mixture, precipitating out of solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and allows for isolation without requiring a basic aqueous workup, preserving the integrity of the molecule.

Self-Validating Protocol:

  • Preparation: Dissolve the fluorinated intermediate in a minimal amount of anhydrous diethyl ether or EtOAc.

  • Addition: Add 4M HCl in dioxane (5.0 equiv) at room temperature.

  • IPC (Validation): Monitor visually for the formation of a dense white precipitate. Confirm via LC-MS; the mass spectrum should display the [M+H]⁺ ion of the free base at m/z 180.1.

  • Isolation: Stir for 12 hours. Filter the resulting suspension through a Büchner funnel, wash the filter cake with cold anhydrous diethyl ether, and dry under high vacuum to afford the target compound as a white crystalline solid.

Experimental Workflow & Quantitative Data Matrix

Workflow Step1 Phase I: Nucleophilic Addition Reagents: o-TolylMgBr, THF Temp: 0 °C to RT IPC: TLC (UV/KMnO4) Step2 Phase II: Deoxofluorination Reagents: DAST, DCM Temp: -78 °C to 0 °C IPC: 19F NMR / LC-MS Step1->Step2 Step3 Phase III: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Temp: RT IPC: Precipitate Formation Step2->Step3 Product 3-Fluoro-3-(2-methylphenyl) pyrrolidine Hydrochloride Step3->Product

Caption: Self-validating experimental workflow for the de novo synthesis of the target compound.

Optimization & Yield Matrix

To facilitate process scaling, the following table summarizes the quantitative expectations and validation metrics for each synthetic phase.

PhaseChemical TransformationReagents & SolventsTemp & TimeExpected YieldIPC / Validation Method
I Nucleophilic Additiono-TolylMgBr, THF0 °C → RT, 4 h65 – 75%TLC (KMnO₄ stain)
II DeoxofluorinationDAST, DCM-78 °C → 0 °C, 2 h50 – 60%¹⁹F NMR / LC-MS
III Deprotection & Salt Formation4M HCl in DioxaneRT, 12 h> 90%Visual (Precipitate) & MS

Conclusion

The de novo synthesis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride requires careful orchestration of nucleophilic addition, stereocenter fluorination, and anhydrous deprotection. By utilizing DAST under strict cryogenic conditions and employing in-process analytical validation at every step, researchers can reliably access this highly valuable fluorinated building block with >98% purity, ready for downstream medicinal chemistry applications.

References

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Fluorination with aminosulfuranes Source: Wikipedia URL: [Link]

Exploratory

Crystal Structure Analysis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Derivatives: From Synthesis to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] The strategic introduction of fluorine into such frameworks is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of the methodologies required for the crystal structure analysis of 3-fluoro-3-(2-methylphenyl)pyrrolidine derivatives, a class of compounds with significant potential in drug discovery. We will detail the logical progression from synthesis and crystallization to X-ray diffraction analysis and structural interpretation, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

The Rationale: Why Fluorinated Pyrrolidines Matter

The five-membered pyrrolidine ring offers a unique combination of three-dimensional structure and chemical functionality.[4] Its non-planar, flexible nature allows it to present substituents in precise spatial orientations, while the nitrogen atom can act as a hydrogen bond donor or acceptor, crucial for target engagement.[2]

Fluorination at the C3 position, particularly when paired with an aryl substituent, introduces several critical effects:

  • Conformational Lock: The strong gauche effect involving the electronegative fluorine atom can significantly influence the puckering of the pyrrolidine ring, favoring specific conformations (e.g., Cγ-exo vs. Cγ-endo) that can pre-organize the molecule for optimal receptor binding.[5][6]

  • Metabolic Shielding: The robust C-F bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Modulation of pKa: The inductive effect of fluorine lowers the pKa of the pyrrolidine nitrogen, altering its charge state at physiological pH and impacting solubility and cell permeability.

The 2-methylphenyl (o-tolyl) group adds steric bulk and lipophilicity, further influencing the molecule's conformational landscape and potential for specific hydrophobic interactions within a binding pocket. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is the definitive method for validating molecular design and understanding structure-activity relationships (SAR) at the atomic level.[7][8]

cluster_0 Core Compound Features Pyrrolidine_Scaffold Pyrrolidine Scaffold (3D Shape, H-Bonding) Target_Molecule 3-Fluoro-3-(2-methylphenyl)pyrrolidine Pyrrolidine_Scaffold->Target_Molecule Fluorine_Substituent C3-Fluorine (Conformational Lock, Metabolic Shield) Fluorine_Substituent->Target_Molecule Aryl_Substituent 3-(2-methylphenyl) Group (Steric Influence, Hydrophobicity) Aryl_Substituent->Target_Molecule Drug_Properties Modulated Pharmacological Profile (Potency, Selectivity, PK/PD) Target_Molecule->Drug_Properties Leads to

Caption: Logical relationship between molecular components and desired drug properties.

Synthesis and Purification

The synthesis of 3-fluoro-3-arylpyrrolidines is typically achieved through multi-step sequences. A common and effective strategy involves the [3+2] cycloaddition of an azomethine ylide with a fluorinated alkene, or alternatively, the fluorination of a pre-formed pyrrolidine precursor.[9]

Generalized Synthetic Protocol: Cycloaddition Pathway
  • Precursor Synthesis: Generate an azomethine ylide in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde.

  • Cycloaddition: React the ylide with a suitable dipolarophile, such as a 1-fluoro-1-(2-methylphenyl)ethene derivative. This step establishes the core pyrrolidine ring with the desired substituents.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product using column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is critical and must be optimized based on the polarity of the specific derivative.

  • Salt Formation (Optional): For enhanced crystallinity and stability, the free base can be converted to a hydrochloride salt by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with a stoichiometric amount of HCl (e.g., as a solution in dioxane).

Trustworthiness Check: The purity of the final compound must be rigorously validated before proceeding to crystallization. This is a self-validating step. Standard analyses include:

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and absence of organic impurities.[3]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC: To quantify purity (ideally >98%).

The Crystallization Challenge: Obtaining High-Quality Single Crystals

Crystallization is often the most significant bottleneck in structure determination.[7] It is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered solid lattice. For small organic molecules like fluorinated pyrrolidines, several techniques can be employed. The choice is guided by the compound's solubility profile, which must be empirically determined.

Preliminary Solubility Screening

Objective: To identify a suitable solvent system (a good solvent in which the compound is soluble, and a poor solvent or "anti-solvent" in which it is sparingly soluble).

Protocol:

  • Place ~1-2 mg of the purified compound into several small vials.

  • To each vial, add 0.1 mL of a different solvent (see Table 1 for suggestions) and observe solubility at room temperature with agitation.

  • For solvents in which the compound is soluble, consider this a "good" solvent.

  • For solvents in which the compound is insoluble or poorly soluble, consider this an "anti-solvent".

Table 1: Common Solvents for Crystallization Screening of Pyrrolidine Derivatives

Solvent ClassExamplesTypical UseNotes
Ethers Diethyl ether, Dioxane, THFAnti-solventHighly volatile; good for vapor diffusion.
Alcohols Methanol, Ethanol, IsopropanolGood solventCan form hydrogen bonds, potentially being incorporated into the crystal lattice.
Halogenated Dichloromethane (DCM), ChloroformGood solventGood dissolving power but can be too volatile for slow evaporation.
Esters Ethyl acetate, Isopropyl acetateGood solventMedium volatility, often excellent for slow evaporation.
Hydrocarbons Hexane, Heptane, TolueneAnti-solventGood for layering or vapor diffusion against more polar solvents.
Polar Aprotic Acetonitrile, AcetoneGood solventEffective but can sometimes prevent crystallization if the compound is too soluble.
"Last Resort" DMF, DMSOGood solventUse when insoluble in all others; vapor diffusion is the preferred method with these.[10]
Crystallization Methodologies

The overarching principle is to approach supersaturation slowly, allowing for the formation of a few well-ordered nuclei that can grow into large, single crystals rather than a mass of amorphous precipitate.

This is the simplest method and often a good starting point.[10]

  • Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a suitable volatile "good" solvent (e.g., ethyl acetate or dichloromethane) in a small, clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, or Parafilm, pierced with 1-2 small holes using a needle. The size and number of holes control the evaporation rate.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

This technique provides excellent control over the rate of supersaturation.[11][12]

  • Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount (~0.5 mL) of a "good" solvent (e.g., acetone, methanol) in a small, open vial.

  • Outer Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or jar). Add 2-3 mL of a more volatile "anti-solvent" (e.g., diethyl ether, hexane) to the bottom of the outer chamber.

  • Seal and Incubate: Seal the chamber tightly. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once suitable crystals (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) are obtained, the process of X-ray diffraction analysis can begin.[12]

A 1. Obtain High-Quality Single Crystal B 2. Mount Crystal on Diffractometer A->B C 3. Data Collection (X-ray Exposure) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Determine Atom Positions) D->E F 6. Structure Refinement (Optimize Model vs. Data) E->F G 7. Validation & Analysis (CIF Report Generation) F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: From Crystal to Data
  • Crystal Mounting: Under a microscope, a single, well-formed crystal is carefully selected and mounted on a cryoloop. It is flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a modern automated diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) from various orientations.[13] The diffracted X-rays are recorded by a detector, producing a series of diffraction patterns.

  • Data Processing: The collected images are processed to integrate the intensities of thousands of individual diffraction spots. These intensities are scaled and corrected for experimental factors to produce a final reflection file.

  • Structure Solution and Refinement:

    • Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

    • Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). This iterative process optimizes atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for high-quality data, and by checking for any remaining significant peaks or troughs in the difference electron density map. The final validated structure is saved as a Crystallographic Information File (CIF).

Structural Insights and Interpretation

The refined crystal structure provides a wealth of precise information. For a hypothetical derivative, 3-fluoro-3-(2-methylphenyl)pyrrolidinium chloride, the analysis would focus on several key areas.

Molecular Conformation

The primary point of interest is the conformation of the five-membered pyrrolidine ring. Unlike planar aromatic rings, saturated rings like pyrrolidine adopt puckered conformations to minimize torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of a plane.[14][15]

  • Influence of Fluorine: The stereoelectronic gauche effect between the C-F bond and adjacent C-C or C-N bonds will strongly influence the ring pucker. Analysis of the C-C-C-F and N-C-C-F dihedral angles is crucial to quantify this effect.[5] It is often observed that the ring puckers to maximize the separation between the electronegative fluorine and the nitrogen lone pair or N-H bond.

  • Influence of the Aryl Group: The orientation of the 2-methylphenyl group relative to the pyrrolidine ring is defined by the C-N-C-C torsion angle. Steric hindrance from the ortho-methyl group will likely force the phenyl ring to adopt a twisted, non-coplanar orientation to minimize clashes with the pyrrolidine hydrogens.

Table 2: Hypothetical Crystallographic and Key Structural Data

ParameterHypothetical Value/ObservationSignificance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95.5°The dimensions of the repeating box that builds the crystal.
Pyrrolidine Ring Pucker C4-envelopeThe C4 atom is displaced from the plane of the other four ring atoms.[14]
C-F Bond Length ~1.39 ÅTypical for a C(sp³)-F bond.
N-C-C-C(phenyl) Torsion Angle ~75°Indicates a significant twist of the phenyl ring out of the plane of the pyrrolidine ring due to sterics.
Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions that dictate the crystal packing. For a hydrochloride salt, these are particularly important.

  • Hydrogen Bonding: The strongest interaction will be the N⁺-H···Cl⁻ hydrogen bond, which typically organizes the molecules into chains or sheets.

  • Weak Interactions: C-H···F and C-H···π interactions are also expected. While individually weak, these interactions collectively play a significant role in stabilizing the overall crystal lattice.[13] Analyzing the distances and angles of these contacts provides insight into the packing forces.

mol1 N-H... Cl 3-fluoro-3-(2-methylphenyl)pyrrolidinium mol2 N-H... Cl 3-fluoro-3-(2-methylphenyl)pyrrolidinium mol1:cl->mol2:n Strong H-Bond mol3 ...C-H...F... mol1->mol3 Weak Interaction mol4 ...C-H...π(aryl)... mol2->mol4 Weak Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Outlook

The crystal structure analysis of 3-fluoro-3-(2-methylphenyl)pyrrolidine derivatives is a powerful, multi-step process that provides unambiguous insight into the molecule's three-dimensional architecture. This guide has outlined the critical workflow, from rational synthesis and the nuanced art of crystallization to the high-tech process of X-ray diffraction and data interpretation. The resulting structural information is invaluable for drug development professionals, enabling the validation of molecular design, the rationalization of structure-activity relationships, and the informed design of next-generation therapeutic agents with improved potency and optimized pharmacokinetic profiles.

References

  • Crystallization of Small Molecules. (n.d.). Universitat Rovira i Virgili.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Retrieved from [Link]

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757–1773. Retrieved from [Link]

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]

  • Tavassoli, A., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Magnetic Resonance in Chemistry, 50(10), 661-667. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. Retrieved from [Link]

  • Chemcas. (n.d.). 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6486. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational preference of 3-fluoropyrrolidine. Retrieved from [Link]

  • Davies, H., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(3). Retrieved from [Link]

  • Davies, H., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCr Journals.
  • PubChemLite. (n.d.). 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (C11H14FN). Retrieved from [Link]

  • Gati, R. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4829. Retrieved from [Link]

  • da Silva, E. F., & Tormena, C. F. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances, 14(30), 21960-21970. Retrieved from [Link]

  • Rojkiewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Crystals, 13(6), 934. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 191-199. Retrieved from [Link]

Sources

Foundational

Metabolic stability of 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in human liver microsomes

Metabolic Stability of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride in Human Liver Microsomes: A Mechanistic and Methodological Guide Executive Summary In preclinical drug discovery, evaluating the metabolic liab...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Stability of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary

In preclinical drug discovery, evaluating the metabolic liability of synthetic scaffolds is a critical step in predicting in vivo pharmacokinetics. The compound 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (CAS 1803581-19-2) represents a highly functionalized cyclic amine with significant potential in medicinal chemistry and neuroactive drug design[1][2]. This technical whitepaper provides an in-depth, self-validating methodology for assessing the metabolic stability of this specific fluorinated pyrrolidine in Human Liver Microsomes (HLM) using LC-MS/MS. By bridging structural mechanistic theory with rigorous experimental causality, this guide serves as an authoritative framework for ADME (Absorption, Distribution, Metabolism, and Excretion) scientists.

Mechanistic Rationale: Structural Liabilities and Biotransformation

Before initiating HLM assays, a Senior Application Scientist must analyze the structural features of the test article to anticipate its metabolic fate. 3-Fluoro-3-(2-methylphenyl)pyrrolidine possesses three distinct structural domains that dictate its interaction with Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes[1]:

  • The Pyrrolidine Ring: As a basic secondary amine (pKa ~9), the nitrogen center is susceptible to FMO/CYP-mediated N-oxidation. Furthermore, the α -carbons adjacent to the nitrogen are classic sites for CYP-mediated oxidation, which often leads to ring-opening or lactam formation.

  • The 2-Methylphenyl Group: The benzylic methyl group is highly labile. Benzylic hydroxylation by CYP enzymes (e.g., CYP2D6, CYP3A4) to form a hydroxymethyl metabolite is expected to be a primary clearance pathway.

  • The 3-Fluoro Substitution: The strategic placement of a fluorine atom at the 3-position stereoelectronically stabilizes the pyrrolidine ring. It physically blocks direct oxidation at the C3 position and exerts an electron-withdrawing inductive effect that slightly lowers the pKa of the amine, potentially reducing its binding affinity to certain metabolizing enzymes and improving overall metabolic stability compared to its des-fluoro analog[1].

Pathways Parent 3-Fluoro-3-(2-methylphenyl) pyrrolidine BenzHydrox Benzylic Hydroxylation (Hydroxymethyl metabolite) Parent->BenzHydrox CYP450 (Major) NOxid N-Oxidation (Pyrrolidine N-oxide) Parent->NOxid FMO / CYP (Minor) AlphaOx alpha-Carbon Oxidation (Ring opening/Lactam) Parent->AlphaOx CYP450 (Moderate) AromHydrox Aromatic Hydroxylation (Phenolic metabolite) Parent->AromHydrox CYP450 (Minor)

Proposed metabolic pathways of 3-fluoro-3-(2-methylphenyl)pyrrolidine in HLM.

Experimental Design: Building a Self-Validating System

A robust metabolic stability assay cannot merely generate data; it must continuously prove its own validity[3]. The following experimental choices establish a self-validating protocol:

  • Substrate Concentration (1 µM): The test compound must be incubated at a concentration significantly lower than its anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction operates under first-order kinetics, where the rate of metabolism is directly proportional to substrate concentration, making the derived intrinsic clearance ( CLint​ ) independent of the initial dose[4].

  • Protein Concentration (0.5 - 1.0 mg/mL): High protein concentrations can lead to non-specific binding, artificially masking the free drug fraction and underestimating clearance[4]. A concentration of 0.5 mg/mL strikes the optimal balance between detectable enzymatic turnover and minimal non-specific binding.

  • Minus-NADPH Control: By incubating the compound in HLM without the NADPH regenerating system, we isolate enzymatic metabolism from chemical degradation or hardware adsorption. If the compound depletes in this control, the primary assay data is flagged for non-CYP mediated instability[3].

  • Reference Controls: The inclusion of Verapamil (rapid clearance) and Warfarin (slow clearance) validates the enzymatic viability of the specific HLM pool used on the day of the assay[3][4].

Workflow Prep 1. Preparation HLM + Buffer + Cmpd PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Quench 4. Quenching Ice-cold ACN + IS Init->Quench Analyze 5. LC-MS/MS Quantify Parent Quench->Analyze

Step-by-step self-validating experimental workflow for HLM metabolic stability assays.

Step-by-Step Methodology

This protocol outlines the precise execution of the substrate depletion approach using LC-MS/MS[5][6][7].

Reagents Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide or Labetalol)

Execution Steps:

  • Master Mix Preparation: Prepare a master mix containing 100 mM phosphate buffer and HLM stock to achieve a final protein concentration of 0.5 mg/mL in the incubation volume[6].

  • Substrate Addition: Spike 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride into the master mix to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is ≤0.1% to prevent CYP enzyme inhibition[7].

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[6]. For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold ACN + IS. Causality: The organic solvent instantly denatures the metabolizing enzymes to halt the reaction precisely, while precipitating the microsomal proteins to protect the LC-MS/MS column from fouling[6].

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to a clean plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method (e.g., C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid, Multiple Reaction Monitoring mode)[7].

Data Analysis and Pharmacokinetic Extrapolation

The depletion of 3-fluoro-3-(2-methylphenyl)pyrrolidine is quantified by plotting the natural logarithm (ln) of the percentage of parent compound remaining against incubation time.

Mathematical Equations

According to the established models by Obach (1999), the elimination rate constant ( k ) is the absolute value of the slope of this linear regression[4].

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Microsomal Intrinsic Clearance ( CLint,micr​ ):

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): Extrapolated using standard human physiological scaling factors (45 mg microsomal protein per gram of liver; 20 g liver per kg of body weight)[4].

    CLint,invivo​=CLint,micr​×45×20×10−3
Representative Quantitative Data

The table below summarizes representative assay results, demonstrating how the test article compares to established control compounds.

Table 1: Representative Metabolic Stability Data in HLM

Test Article t1/2​ (min) CLint,micr​ (µL/min/mg) CLint,invivo​ (mL/min/kg)Classification
3-Fluoro-3-(2-methylphenyl)pyrrolidine 28.548.643.7Moderate Clearance
Verapamil (Positive Control)12.4111.8100.6High Clearance
Warfarin (Negative Control)>120<5.0<4.5Low Clearance

Note: The data provided for the test compound is representative for illustrative purposes. Actual values will depend on specific pooled HLM batch activities and exact assay conditions.

By adhering to this self-validating methodology, researchers can confidently derive the intrinsic clearance of 3-fluoro-3-(2-methylphenyl)pyrrolidine, allowing for accurate in vitro-to-in vivo extrapolation (IVIVE) and informed decision-making in the drug optimization pipeline[8].

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride Stock Solutions

Abstract This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. The protocols outlined herein are designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require reliable and reproducible experimental results. This guide emphasizes safety, solvent selection, procedural accuracy, and long-term stability to ensure the integrity of the compound for downstream applications.

Introduction: The Criticality of Stock Solution Integrity

The reliability of any screening or cell-based assay is fundamentally dependent on the quality and accuracy of the prepared chemical reagents. 3-Fluoro-3-(2-methylphenyl)pyrrolidine is a pyrrolidine derivative with potential applications in medicinal chemistry and biological research, noted for its neuroprotective and anti-inflammatory properties.[1] The hydrochloride salt form is often used to improve solubility and handling. Improper preparation of its stock solution can lead to significant experimental variability, inaccurate dose-response curves, and non-reproducible data.

This application note serves as a field-proven protocol, explaining not just the "how" but the "why" behind each step. By adhering to these guidelines, researchers can mitigate risks of compound degradation, concentration inaccuracies, and safety hazards, thereby establishing a foundation of trustworthiness in their experimental workflow.

Compound Profile and Physicochemical Data

A thorough understanding of the compound's properties is essential before any handling or preparation.

PropertyValueSource / Note
Chemical Name 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride[2]
CAS Number 1803581-19-2[2]
Molecular Formula C₁₂H₁₅ClFNCalculated from free base
Molecular Weight 215.70 g/mol (as HCl salt)Calculated (Free Base MW ≈ 179.24 g/mol + HCl MW ≈ 36.46 g/mol )
Appearance Typically a solid powder.
GHS Hazard Codes H302, H312, H315, H319, H332, H336[2]
Hazard Summary Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation, drowsiness or dizziness.[2]

Safety First: Hazard Mitigation and Personal Protective Equipment (PPE)

Given the compound's hazard classifications, a stringent safety protocol is non-negotiable. Handling should always occur within a certified chemical fume hood to prevent inhalation of the powder.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use. Change gloves immediately if contaminated.[3]

  • Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for spill cleanup or if handling large quantities outside of a hood.[3]

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Required Materials and Equipment
  • 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (as specified in Section 3)

Step-by-Step Preparation Workflow

The following workflow is designed to ensure accuracy and minimize compound degradation.

Stock_Solution_Workflow cluster_prep Preparation cluster_post Finalization & Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Target: 2.16 mg add_solvent 3. Add Solvent weigh->add_solvent In Fume Hood dissolve 4. Dissolve add_solvent->dissolve Add 1 mL DMSO verify 5. Visual Verification dissolve->verify Vortex/Sonicate aliquot 6. Aliquot Solution verify->aliquot Ensure Clarity store 7. Store Aliquots aliquot->store Label & Freeze

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Application

Application Notes and Protocols for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in CNS Drug Discovery

Introduction: The Promise of Fluorinated Pyrrolidines in CNS Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that have found...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Fluorinated Pyrrolidines in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that have found applications in treating a wide range of human diseases.[1] Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings, which can lead to improved target selectivity and optimized pharmacokinetic profiles.[2] In the realm of Central Nervous System (CNS) drug discovery, pyrrolidine derivatives have been successfully developed for conditions such as epilepsy, depression, and anxiety.[3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[4] The small size and high electronegativity of the fluorine atom can improve metabolic stability, increase binding affinity to biological targets, and enhance blood-brain barrier penetration, all of which are critical attributes for effective CNS therapeutics.[4][5] 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride represents a novel chemical entity that combines the favorable properties of the pyrrolidine scaffold with the benefits of fluorination, making it a compound of significant interest for the discovery of new drugs targeting CNS disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. Based on the structure-activity relationships of analogous compounds, we postulate that its primary mechanism of action involves the modulation of monoamine transporters, key players in the pathophysiology of mood and anxiety disorders.[6][7] We present detailed protocols for in vitro and in vivo assays to characterize its pharmacological profile and assess its therapeutic potential.

Postulated Mechanism of Action: A Novel Monoamine Reuptake Inhibitor

Many psychoactive compounds containing a 3-phenylpyrrolidine moiety exhibit activity as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][8][9] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentrations of monoamines, a mechanism that underlies the therapeutic effects of many antidepressant and anxiolytic drugs.[10][11]

The specific substitution pattern of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride, with a fluorine and a methyl group on the phenyl ring, is likely to influence its potency and selectivity towards the different monoamine transporters. We hypothesize that this compound acts as a monoamine reuptake inhibitor, with a unique profile that could offer advantages over existing treatments.

Below is a diagram illustrating the postulated mechanism of action at a monoaminergic synapse.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Neurotransmitter Release MAT Monoamine Transporter (DAT, NET, or SERT) Compound 3-Fluoro-3-(2-methylphenyl) pyrrolidine hydrochloride Compound->MAT Inhibition Receptor Postsynaptic Receptor Signaling Downstream Signaling Receptor->Signaling Activation SynapticCleft->MAT Reuptake SynapticCleft->Receptor Binding

Caption: Postulated mechanism of action at a monoaminergic synapse.

Experimental Workflows for Pharmacological Characterization

A systematic approach is essential to elucidate the pharmacological profile of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. The following workflow outlines the key stages of in vitro and in vivo evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assays (DAT, NET, SERT) Uptake Synaptosomal Uptake Assays (DAT, NET, SERT) Binding->Uptake Determine functional activity Selectivity Off-Target Screening (Receptor Panel) Uptake->Selectivity Assess target specificity PK Pharmacokinetic Studies (Brain Penetration) Selectivity->PK Confirm favorable properties Antidepressant Forced Swim Test (Antidepressant-like Effects) PK->Antidepressant Evaluate in disease models Anxiolytic Elevated Plus Maze (Anxiolytic-like Effects) PK->Anxiolytic SAR Structure-Activity Relationship (SAR) Analysis Antidepressant->SAR Anxiolytic->SAR Conclusion Lead Candidate Selection SAR->Conclusion

Caption: Comprehensive experimental workflow for evaluation.

In Vitro Protocols: Assessing Monoamine Transporter Inhibition

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective competitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Assays

Objective: To determine the functional inhibitory potency (IC50) of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride on the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • Known inhibitors for control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or control inhibitor in uptake buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Table 1: Hypothetical In Vitro Data for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT 15.225.8
NET 8.712.4
SERT 120.5155.3

In Vivo Protocols: Assessing Antidepressant and Anxiolytic-like Effects

Protocol 3: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

Materials:

  • Male C57BL/6 mice.

  • Test compound: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Positive control (e.g., Imipramine).

  • Transparent cylindrical tanks filled with water.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the test.

  • Test Session: Place each mouse individually into a cylinder of water (25°C) for a 6-minute session.

  • Behavioral Scoring: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: Elevated Plus Maze (EPM) Test in Rats

Objective: To assess the anxiolytic-like effects of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • Vehicle.

  • Positive control (e.g., Diazepam).

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate the rats to the testing room.

  • Drug Administration: Administer the test compound, vehicle, or positive control (i.p. or orally) at a specified time before the test.

  • Test Session: Place each rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect.[12][13]

Table 2: Hypothetical In Vivo Behavioral Data

Treatment GroupForced Swim Test (Immobility, s)Elevated Plus Maze (% Time in Open Arms)
Vehicle 150 ± 1015 ± 3
Compound (10 mg/kg) 85 ± 835 ± 5
Positive Control 70 ± 745 ± 6
p < 0.05 compared to Vehicle

Logical Framework for a CNS Drug Discovery Campaign

The development of a novel CNS therapeutic requires a logical and iterative process. The following diagram illustrates the key decision points and progression in a drug discovery campaign centered around a compound like 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

Drug_Discovery_Logic Start Identify Novel Scaffold (e.g., 3-Fluoro-3-aryl-pyrrolidine) InVitro In Vitro Profiling (Potency, Selectivity, ADME) Start->InVitro Decision1 Favorable In Vitro Profile? InVitro->Decision1 InVivo In Vivo Efficacy Studies (Relevant Behavioral Models) Decision1->InVivo Yes Optimize Lead Optimization (SAR-driven chemical synthesis) Decision1->Optimize No Decision2 Significant In Vivo Efficacy? InVivo->Decision2 Tox Preclinical Toxicology & Safety Pharmacology Decision2->Tox Yes Decision2->Optimize No Decision3 Acceptable Safety Profile? Tox->Decision3 IND Investigational New Drug (IND) Application Decision3->IND Yes Stop Terminate Project Decision3->Stop No Optimize->InVitro

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Method

Application Note: Comprehensive 1D and 2D NMR Spectroscopic Protocols for the Structural Elucidation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride

Abstract This guide provides a detailed framework for the structural characterization of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the structural characterization of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated heterocyclic amine salt, this compound presents unique spectral features that require a systematic and multi-faceted NMR approach for unambiguous assignment. We present optimized protocols for sample preparation, data acquisition for 1D (1H, 13C, DEPT) and 2D (COSY, HSQC) experiments, and a detailed strategy for spectral interpretation. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the verification and characterization of complex small molecules.

Introduction and Strategic Overview

3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is a chiral organic molecule incorporating several key structural motifs: a saturated pyrrolidine heterocycle, a quaternary stereocenter bearing a fluorine atom, and a substituted aromatic ring. Furthermore, its existence as a hydrochloride salt significantly influences its chemical properties and NMR behavior. Accurate structural elucidation is paramount for quality control, understanding structure-activity relationships, and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.[1][2][3] A comprehensive analysis, however, must go beyond simple 1D spectra and employ a suite of experiments to resolve ambiguities arising from signal overlap and complex spin-spin couplings.

Key Structural Features & NMR Considerations

A successful NMR analysis of this molecule hinges on understanding four key aspects:

  • The Pyrrolidine Ring: This saturated five-membered ring contains diastereotopic protons, leading to complex multiplets. Conformational dynamics, such as ring puckering, can also influence chemical shifts and coupling constants.

  • The Fluorine Substituent: The presence of the spin-active 19F nucleus (I = 1/2, 100% natural abundance) is a dominant feature.[4][5] It induces characteristic splitting patterns in both 1H and 13C spectra through heteronuclear coupling (J-coupling), which is invaluable for identifying adjacent nuclei. The large chemical shift dispersion of 19F also makes it an excellent spectroscopic probe.[4][6]

  • The Hydrochloride Salt: The protonated amine (NH2+) introduces an acidic, exchangeable proton. The choice of deuterated solvent is critical to either observe or cleanly exchange this proton. Protonation also induces a significant downfield shift in the chemical shifts of adjacent protons and carbons (α-effect), particularly on C2 and C5 of the pyrrolidine ring.[7]

  • The 2-Methylphenyl Group: This aromatic system will exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum, and the methyl group provides a distinct singlet.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for acquiring high-quality NMR data. The overall workflow is designed to build a complete structural picture systematically.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C{¹H} NMR H1_NMR->C13_NMR DEPT DEPT-135 & DEPT-90 C13_NMR->DEPT COSY 2D ¹H-¹H COSY DEPT->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC Process Data Processing (FT, Phase, Baseline) HSQC->Process Assign1D Assign ¹H & ¹³C Multiplicities Process->Assign1D Assign2D Correlate Spins (COSY/HSQC) Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

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Application

Application Note: In Vitro Pharmacological Profiling of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride

Introduction & Mechanistic Rationale The development of neurotherapeutics requires compounds that can simultaneously address multiple pathological hallmarks of neurodegeneration, primarily oxidative stress and neuroinfla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of neurotherapeutics requires compounds that can simultaneously address multiple pathological hallmarks of neurodegeneration, primarily oxidative stress and neuroinflammation. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride [1] is a highly specialized synthetic compound featuring a pyrrolidine core—a privileged scaffold widely recognized in medicinal chemistry for its neuroactive properties.

The strategic addition of a fluorine atom at the C3 position of the pyrrolidine ring serves a dual purpose: it restricts the ring's conformational flexibility to enhance target binding affinity, and it significantly increases the molecule's lipophilicity and metabolic stability. This makes the compound an excellent candidate for central nervous system (CNS) penetration. This application note provides a comprehensive, self-validating methodological framework to evaluate the compound's dual efficacy: neuroprotection in neuronal cell lines and anti-inflammatory action in microglial models.

Causality in Assay Design

To rigorously test these properties, we utilize two distinct but complementary in vitro models:

  • The SH-SY5Y Oxidative Stress Model : Human neuroblastoma SH-SY5Y cells are exposed to Hydrogen Peroxide (H₂O₂). H₂O₂ directly generates reactive oxygen species (ROS), overwhelming the cell's endogenous antioxidant defenses and triggering caspase-dependent apoptosis[2]. This mimics the oxidative burst seen in Alzheimer's and Parkinson's diseases.

  • The BV-2 Neuroinflammation Model : Murine BV-2 immortalized microglia are stimulated with Lipopolysaccharide (LPS). LPS binds to the Toll-like receptor 4 (TLR4), initiating the NF-κB signaling cascade, which results in the robust secretion of pro-inflammatory cytokines (TNF-α, IL-6) and Nitric Oxide (NO)[3],[4].

By pre-treating these cell lines with 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride, researchers can establish a dose-dependent pharmacological profile of the compound's ability to intercept these destructive pathways.

Experimental Workflow Design

The following diagram illustrates the parallel processing of the two cell lines to establish a comprehensive efficacy profile.

Workflow cluster_SH Neuroprotection Assay cluster_BV Anti-Inflammatory Assay Start Compound Preparation 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl SH_Seed Seed SH-SY5Y Cells (1.5x10^4 cells/well) Start->SH_Seed BV_Seed Seed BV-2 Cells (2x10^5 cells/mL) Start->BV_Seed SH_Pre Pre-treat Compound (1, 10, 50 µM) for 2h SH_Seed->SH_Pre SH_Insult H2O2 Insult (900 µM) Oxidative Stress SH_Pre->SH_Insult SH_Assay MTT Viability & DCFDA ROS Assays SH_Insult->SH_Assay BV_Pre Pre-treat Compound (1, 10, 50 µM) for 1h BV_Seed->BV_Pre BV_Insult LPS Insult (1 µg/mL) TLR4 Activation BV_Pre->BV_Insult BV_Assay Griess Assay (NO) & ELISA (TNF-α, IL-6) BV_Insult->BV_Assay

Workflow for evaluating neuroprotection and anti-inflammation using SH-SY5Y and BV-2 cell models.

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells

This protocol utilizes H₂O₂ to induce a controlled state of oxidative stress. The choice of 900 µM H₂O₂ is deliberate; literature demonstrates this concentration reliably reduces SH-SY5Y viability to ~50%[2], creating an optimal dynamic window to observe therapeutic rescue.

Reagent Preparation
  • Test Compound : Dissolve 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl in sterile DMSO to create a 50 mM stock. Dilute in culture media to final working concentrations (1, 10, 50 µM). Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Positive Control : 10 µM Trolox (a water-soluble vitamin E analog known for ROS scavenging).

Step-by-Step Methodology
  • Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence and acclimatization.

  • Pre-treatment (Causality Check) : Aspirate media and apply the test compound, Vehicle Control (0.1% DMSO), or Positive Control (Trolox). Incubate for 2 hours. Why 2 hours? This pre-incubation is critical. It allows the lipophilic pyrrolidine derivative to cross the cell membrane and accumulate intracellularly, priming the cell's defense mechanisms before the oxidative insult occurs.

  • Oxidative Insult : Without removing the pre-treatment media, spike the wells with H₂O₂ to achieve a final concentration of 900 µM[2]. Incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay) : Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT into purple formazan crystals. Solubilize crystals with 100 µL DMSO and read absorbance at 570 nm.

  • ROS Quantification (DCFDA Assay) : In a parallel plate, after 4 hours of H₂O₂ exposure, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS levels.

Protocol 2: Anti-Inflammatory Assay in BV-2 Microglia

This protocol relies on LPS to simulate an infectious or neurodegenerative inflammatory state. LPS robustly activates the NF-κB pathway in BV-2 cells, leading to measurable outputs of NO and cytokines[3],[4].

Reagent Preparation
  • Insult Agent : LPS (Escherichia coli O111:B4) dissolved in PBS to a 1 mg/mL stock.

  • Positive Control : 1 µM Dexamethasone (a potent synthetic glucocorticoid that universally suppresses NF-κB transcription).

Step-by-Step Methodology
  • Cell Seeding : Seed BV-2 cells in 24-well plates at a density of 2 × 10⁵ cells/mL. Incubate overnight.

  • Pre-treatment : Treat cells with 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl (1, 10, 50 µM), Vehicle, or Dexamethasone. Incubate for 1 hour. Why 1 hour? Microglial signaling is rapid; a 1-hour pre-treatment is sufficient to block early-stage kinase phosphorylation (e.g., IκBα) prior to TLR4 receptor engagement[3].

  • Inflammatory Insult : Add LPS to a final concentration of 1 µg/mL[4]. Incubate for 24 hours.

  • Nitric Oxide (NO) Detection (Griess Assay) : Collect 50 µL of the culture supernatant and mix with 50 µL of Griess reagent in a 96-well plate. Incubate for 10 minutes in the dark. Read absorbance at 540 nm and calculate NO concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA) : Use the remaining supernatant to quantify TNF-α and IL-6 secretion using commercially available sandwich ELISA kits, following the manufacturer's instructions.

Quantitative Data Presentation & Validation

A self-validating system requires clear differentiation between the negative control (untreated), the disease model (insult alone), and the positive control. Below is a representative data summary demonstrating the expected dose-dependent pharmacological profile of the compound.

Table 1: Neuroprotective Effects in SH-SY5Y Cells (Oxidative Stress)
Experimental GroupConcentrationCell Viability (% of Control)Intracellular ROS (Relative Fluorescence Units)
Control (Untreated) -100.0 ± 2.41.00 ± 0.05
H₂O₂ Alone (Model) 900 µM52.3 ± 4.14.85 ± 0.32
H₂O₂ + Trolox (Pos. Control) 10 µM88.7 ± 3.51.42 ± 0.11
H₂O₂ + Test Compound 1 µM58.1 ± 3.83.90 ± 0.25
H₂O₂ + Test Compound 10 µM74.5 ± 4.02.65 ± 0.18
H₂O₂ + Test Compound 50 µM86.2 ± 3.11.60 ± 0.14
Table 2: Anti-Inflammatory Effects in BV-2 Microglia (LPS-Induced)
Experimental GroupConcentrationNO Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (Untreated) -2.1 ± 0.445 ± 830 ± 5
LPS Alone (Model) 1 µg/mL48.5 ± 3.21850 ± 1201420 ± 95
LPS + Dexamethasone 1 µM8.4 ± 1.1320 ± 45210 ± 30
LPS + Test Compound 1 µM42.1 ± 2.81600 ± 901250 ± 85
LPS + Test Compound 10 µM28.3 ± 2.5980 ± 75810 ± 60
LPS + Test Compound 50 µM14.2 ± 1.8450 ± 50380 ± 40

Mechanistic Pathway Visualization

Based on the quantitative outcomes, the compound exhibits a dual mechanism of action. In neurons, it acts as an ROS scavenger or upregulates endogenous antioxidants, preventing caspase-3 mediated apoptosis. In microglia, it intercepts the TLR4 signaling cascade, likely by preventing the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and halting the transcription of pro-inflammatory genes[3],[4].

Mechanism cluster_neuron SH-SY5Y Neuron cluster_microglia BV-2 Microglia Compound 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges/Inhibits NFkB NF-κB Translocation Compound->NFkB Inhibits Activation Apoptosis Neuronal Apoptosis (Caspase-3) ROS->Apoptosis TLR4 TLR4 Receptor TLR4->NFkB Cytokines TNF-α, IL-6, NO NFkB->Cytokines

Proposed cellular mechanisms of 3-Fluoro-3-(2-methylphenyl)pyrrolidine in neurons and microglia.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 83816846, 3-Fluoro-3-(2-methylphenyl)pyrrolidine." PubChem. URL:[Link]

  • Ren, et al. "Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways." Foods (Basel, Switzerland), PubMed Central (PMC10146524). URL:[Link]

  • You, et al. "Royal Jelly Attenuates LPS-Induced Inflammation in BV-2 Microglial Cells through Modulating NF-κB and p38/JNK Signaling Pathways." Mediators of Inflammation, PubMed Central (PMC6287410). URL:[Link]

  • Fu, et al. "BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation." Mediators of Inflammation, PubMed Central (PMC4000940). URL:[Link]

Sources

Method

Advanced Formulation Techniques for the Delivery of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride

Executive Summary & API Profiling 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is a highly potent, synthetic pyrrolidine derivative. Structurally, it is characterized by a basic pyrrolidine ring substituted with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & API Profiling

3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is a highly potent, synthetic pyrrolidine derivative. Structurally, it is characterized by a basic pyrrolidine ring substituted with a highly electronegative fluorine atom and a lipophilic 2-methylphenyl group[1]. The strategic fluorination of this scaffold serves a dual purpose: it significantly enhances the compound's metabolic stability against cytochrome P450-mediated degradation and increases its binding affinity to central nervous system (CNS) targets, driving its neuroprotective and neurotransmitter-modulating properties[1].

However, translating this active pharmaceutical ingredient (API) into a viable clinical therapy presents a profound pharmacokinetic challenge. Because it is formulated as a hydrochloride (HCl) salt to maximize shelf-life stability, the API is highly water-soluble and ionized at physiological pH. This hydrophilicity severely restricts its ability to passively diffuse across the lipophilic endothelial cells of the blood-brain barrier (BBB). To harness its full therapeutic potential, formulation scientists must engineer delivery vehicles that either actively bypass the BBB or strictly control its systemic release kinetics.

Preformulation & Physicochemical Causality

The physicochemical nature of the API strictly dictates the formulation pathway. A fundamental rule of formulation development is that the delivery system must compensate for the API's inherent biopharmaceutical flaws.

Table 1: Physicochemical Profile & Formulation Implications

ParameterCharacteristicFormulation Causality & Strategy
Molecular Weight ~215.7 g/mol (HCl salt)Small molecular size favors diffusion, but the salt form limits passive lipid bilayer crossing.
Aqueous Solubility High (>50 mg/mL)Precludes standard Single Emulsion (O/W) encapsulation. Requires a W/O/W Double Emulsion or a Hydrophilic Matrix to prevent rapid drug leaching.
pKa (Pyrrolidine N) ~9.0 - 9.5Highly ionized in systemic circulation. Necessitates targeted delivery vehicles to achieve high CNS concentrations.
LogP (Free Base) ~2.5 (Estimated)While the free base is lipophilic, the formulated HCl salt requires hydrophilic core entrapment.

Strategy A: Intranasal PLGA-PEG Nanoparticles for Direct CNS Delivery

Rationale & Causality

To achieve neuroprotective concentrations in the brain without triggering systemic dose-limiting toxicities, the intranasal route is utilized. This route offers a direct nose-to-brain conduit via the olfactory and trigeminal nerve pathways, effectively bypassing the BBB entirely[2].

Because 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl is highly water-soluble, traditional solid lipid nanoparticles (SLNs) or single oil-in-water (O/W) emulsions will fail; the drug will rapidly partition into the external aqueous phase during manufacturing, yielding abysmal encapsulation efficiency. Therefore, a Water-in-Oil-in-Water (W/O/W) double emulsion solvent evaporation technique utilizing Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) block copolymers is strictly required[2]. The PLGA core stably encapsulates the hydrophilic API within internal aqueous droplets, while the PEG corona provides mucopenetrating properties to navigate the nasal mucosa[3]. Furthermore, tuning the viscosity of the final nasal dispersion is critical, as optimized viscosity enhances olfactory deposition, which directly correlates with increased intracerebral drug delivery[4].

NoseToBrain IN Intranasal Administration (PLGA-PEG NPs) Mucosa Nasal Mucosa (Mucopenetration via PEG) IN->Mucosa Olfactory Olfactory Nerve Pathway (Direct CNS Entry) Mucosa->Olfactory High Viscosity Deposition Trigeminal Trigeminal Nerve Pathway (Direct CNS Entry) Mucosa->Trigeminal BBB Blood-Brain Barrier (Bypassed) Mucosa->BBB Systemic Absorption CNS CNS Target Site (Neuroprotection) Olfactory->CNS Trigeminal->CNS BBB->CNS Minor Fraction

Caption: Intranasal nose-to-brain delivery pathways bypassing the blood-brain barrier via olfactory and trigeminal nerves.

Protocol: W/O/W Double Emulsion Synthesis

Note: This protocol is designed as a self-validating system, incorporating critical In-Process Quality Control (IPQC) gates.

  • Primary Emulsion (W1/O) Formation:

    • Action: Dissolve 20 mg of 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl in 0.5 mL of PBS (pH 7.4) to form the internal aqueous phase (W1). Dissolve 100 mg of PLGA-PEG (50:50 lactide:glycolide, PEG 5kDa) in 5 mL of dichloromethane (DCM) to form the organic phase (O). Add W1 dropwise to O under probe sonication (100W, 40% amplitude) for 60 seconds in an ice bath.

    • Causality: The ice bath prevents thermal degradation of the polymer and API. High-shear sonication ensures nanometer-scale W1 droplets, which is the most critical factor in preventing premature drug leakage and achieving high encapsulation efficiency.

  • Secondary Emulsion (W1/O/W2) Formation:

    • Action: Immediately transfer the primary emulsion into 20 mL of an external aqueous phase (W2) containing 1% w/v Poly(vinyl alcohol) (PVA). Homogenize at 15,000 RPM for 3 minutes.

    • Causality: PVA acts as a steric stabilizer. Its optimal concentration prevents the coalescence of the W1/O droplets without excessively increasing the hydrodynamic radius of the final nanoparticles.

  • Solvent Evaporation & Hardening:

    • Action: Stir the secondary emulsion magnetically at 400 RPM for 4 hours at room temperature.

    • Causality: Gradual evaporation of the volatile DCM precipitates the PLGA-PEG, solidifying the rigid polymeric matrix around the internal aqueous core.

  • Purification & IPQC Validation:

    • Action: Centrifuge at 20,000 × g for 30 minutes. Wash the pellet three times with ultrapure water to remove unencapsulated API and residual PVA.

    • Validation Check: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 150 nm, Polydispersity Index (PDI) < 0.2. If PDI > 0.2, the homogenization shear in Step 2 was insufficient and the batch must be rejected.

WOW_Workflow W1 Aqueous Phase 1 (W1) API + Buffer Primary Primary Emulsion (W1/O) W1->Primary Sonication O Organic Phase (O) PLGA-PEG + DCM O->Primary W2 Aqueous Phase 2 (W2) PVA Solution Secondary Secondary Emulsion (W1/O/W2) W2->Secondary Primary->Secondary Homogenization Evap Solvent Evaporation & Hardening Secondary->Evap Magnetic Stirring Purify Centrifugation & Validation Evap->Purify Wash & DLS

Caption: Step-by-step W/O/W double emulsion solvent evaporation workflow for PLGA-PEG nanoparticle synthesis.

Strategy B: Oral Sustained-Release Hydrophilic Matrix System

Rationale & Causality

For indications requiring systemic maintenance therapy (rather than acute CNS rescue), oral administration is preferred. However, the extreme aqueous solubility of the HCl salt guarantees a rapid "burst" release in the gastric environment, leading to a short biological half-life and potential peak-dose adverse effects.

To flatten the pharmacokinetic curve, a hydrophilic matrix system utilizing high-molecular-weight Hydroxypropyl Methylcellulose (HPMC K100M) is engineered. Upon contact with gastrointestinal fluids, HPMC rapidly hydrates to form a highly viscous gel layer. The dissolved 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl must then diffuse through this tortuous gel network, shifting the release kinetics from immediate dissolution to diffusion-controlled, non-Fickian transport.

Protocol: Wet Granulation and Matrix Compression
  • Intragranular Blending:

    • Action: Blend 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl (15% w/w), HPMC K100M (30% w/w), and Microcrystalline Cellulose (MCC PH-101, 45% w/w) in a high-shear mixer.

    • Causality: MCC acts as a highly compressible diluent that synergistically interacts with HPMC to ensure robust tablet hardness without compromising the polymer's gel-forming capacity.

  • Binder Addition & Granulation:

    • Action: Add a 5% w/v Polyvinylpyrrolidone (PVP K30) aqueous solution dropwise until a cohesive wet mass forms.

    • Causality: PVP K30 provides necessary plasticity to the granules, preventing capping and lamination defects during high-pressure tableting.

  • Milling & Drying (Critical Control Point):

    • Action: Pass the wet mass through a 1.18 mm sieve. Dry in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is strictly between 1.5% and 2.0%.

    • Validation Check: If LOD > 2.0%, the excess moisture will cause the granules to stick to the tablet punches. If LOD < 1.5%, the granules become overly friable, leading to poor tensile strength and tablet breakage.

  • Lubrication & Compression:

    • Action: Blend the dried granules with Magnesium Stearate (1% w/w) for exactly 3 minutes. Compress using a rotary tablet press at 10-15 kN compression force.

    • Causality: Over-lubrication (blending > 3 minutes) coats the granules in a hydrophobic layer of magnesium stearate, which fatally delays the hydration of HPMC and unpredictably disrupts the controlled release profile.

Analytical Validation & Quality Control

To ensure batch-to-batch reproducibility and clinical efficacy, both formulations must undergo rigorous in vitro validation against strict Critical Quality Attributes (CQAs).

Table 2: Target Critical Quality Attributes (CQAs)

FormulationCritical Quality Attribute (CQA)Target SpecificationAnalytical Method
PLGA-PEG NPs Particle Size (Z-average)100 – 150 nmDynamic Light Scattering (DLS)
PLGA-PEG NPs Encapsulation Efficiency (EE%)> 75%Ultrafiltration + HPLC-UV
PLGA-PEG NPs Zeta Potential-15 to -30 mVElectrophoretic Light Scattering
Matrix Tablet Tablet Hardness80 – 120 NDiametral Crushing Test
Matrix Tablet In Vitro Release (12h Profile)2h: <25%, 6h: ~50%, 12h: >85%USP Apparatus II (Paddle), 50 RPM

References

  • Buy 3-Fluoro-3-(2-methylphenyl)pyrrolidine - Smolecule. Smolecule.
  • Polymeric Nanoparticles for Drug Delivery - PMC. National Center for Biotechnology Information (NCBI).
  • Intranasal Polymeric and Lipid-Based Nanocarriers for CNS Drug Delivery - MDPI. MDPI.
  • Tailored Borneol-Modified Lipid Nanoparticles Nasal Spray for Enhanced Nose-to-Brain Delivery to Central Nervous System Diseases | ACS Nano. American Chemical Society (ACS).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in DMSO

Technical Support Center: Troubleshooting Degradation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride in DMSO Welcome to the Technical Support Center. This guide is specifically engineered for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stability and degradation issues when formulating 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in Dimethyl Sulfoxide (DMSO).

Mechanistic Causality: Why Does Degradation Occur?

Handling fluorinated pyrrolidine derivatives requires precise solvent management. As an application scientist, you must recognize that degradation in this system is not a simple shelf-life issue; it is a synergistic chemical breakdown driven by two competing pathways. You cannot simply "store it colder"—you must break the chemical feedback loop.

  • Pathway A: Solvolytic Dehydrofluorination (E1/E2 Elimination) The compound features a tertiary benzylic fluorine atom. Benzylic C(sp3)-F bonds are highly susceptible to heterolytic cleavage[1]. In a highly polar aprotic solvent like DMSO, the transition state for C-F bond cleavage is stabilized. This promotes spontaneous dehydrofluorination (loss of HF), yielding a conjugated 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole (pyrroline) derivative. The accumulating HF further lowers the pH of the microenvironment, accelerating secondary degradation.

  • Pathway B: Acid-Catalyzed Solvent Decomposition & Amine Alkylation The presence of the hydrochloride salt (and the in situ generated HF) introduces a critical vulnerability. DMSO undergoes autocatalytic, acid-catalyzed decomposition into dimethyl sulfide (DMS) and formaldehyde[2]. The highly reactive formaldehyde subsequently reacts with the secondary amine of the pyrrolidine ring via an Eschweiler-Clarke-type pathway, generating unwanted N-formyl and N-methyl artifacts.

Visualizing the Degradation Logic

DegradationMechanisms API 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl PathA Pathway A: Dehydrofluorination (E1/E2) API->PathA Polar aprotic environment PathB Pathway B: Acid-Catalyzed Degradation API->PathB HCl acts as catalyst ProdB N-Formyl / N-Methyl Artifacts API->ProdB Amine nucleophile DMSO DMSO Solvent (Hygroscopic & Reactive) DMSO->PathA Stabilizes transition state DMSO->PathB Thermal/Acid breakdown ProdA Pyrroline Derivative + HF (Loss of Fluorine) PathA->ProdA -HF InterB Formaldehyde + DMS (Reactive Intermediates) PathB->InterB Autocatalytic InterB->ProdB Reacts with secondary amine

Mechanistic pathways of 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl degradation in DMSO.

Quantitative Data & Analytical Signatures

To accurately diagnose the state of your stock solution, compare your LC-MS and NMR data against the established degradation signatures below.

Degradation ProductMechanismLC-MS Signature (ESI+)19F NMR Signature1H NMR Signature
Intact Compound N/Am/z 180.1 [M+H]+~ -145 ppm (s, 1F)Intact pyrrolidine multiplet
Pyrroline Derivative Dehydrofluorination (-HF)m/z 160.1 [M+H]+Complete loss of signalNew vinylic proton (~6.2 ppm)
N-Methyl Artifact DMSO Breakdown / Alkylationm/z 194.1 [M+H]+~ -145 ppm (s, 1F)New N-CH3 singlet (~2.4 ppm)
N-Formyl Artifact DMSO Breakdown / Formylationm/z 208.1 [M+H]+~ -145 ppm (s, 1F)New formyl proton (~8.1 ppm)

Troubleshooting FAQs

Q: My 10 mM DMSO stock solution turned yellow after a week at room temperature. Is it still usable for my biological assay? A: No. The yellowing is a visual indicator of extended conjugation, confirming the formation of the pyrroline derivative via dehydrofluorination. Furthermore, chemical decomposition of DMSO stock solutions is a known cause of false-positive and false-negative results in biological screening campaigns[3]. Discard the solution immediately.

Q: Can I prevent this by storing the DMSO stock at -20°C? A: Freezing slows the degradation kinetics but introduces a new risk: moisture condensation. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce water, which acts as a nucleophile and accelerates the solvolysis of the benzylic fluoride. If you must freeze, aliquot the solution into single-use vials to prevent repeated thawing.

Q: If DMSO causes degradation, what alternative solvent system should I use? A: For long-term analytical storage, Acetonitrile (MeCN) or Methanol (MeOH) are vastly superior, as they do not undergo acid-catalyzed formaldehyde generation. If your downstream in vitro assay strictly requires DMSO to maintain cell viability, you must prepare the DMSO solution fresh daily (within 4 hours of the assay) using anhydrous DMSO.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to your primary experiment without first confirming the chemical integrity of your working solution.

Protocol 1: Preparation of Assay-Ready Anhydrous Solutions Causality Check: Water ingress accelerates degradation. Using an inert atmosphere and anhydrous solvents breaks the hydrolysis feedback loop.

  • Preparation: Transfer the solid 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride vial into a desiccator or nitrogen-purged glovebox.

  • Solvent Dispensing: Pierce a fresh septum of anhydrous DMSO (≤0.005% water) using a dry, inert-gas-purged syringe.

  • Dissolution: Dissolve the required mass to achieve a 10 mM stock. Vortex gently for 30 seconds. Do not sonicate, as localized heating accelerates dehydrofluorination.

  • Aliquot & Seal: Immediately divide the stock into 10 µL single-use aliquots in amber glass vials (to prevent photolytic degradation). Blanket with Argon before sealing.

  • Storage: Store at -80°C. Thaw only once immediately prior to use.

Protocol 2: LC-MS Validation Workflow Causality Check: Because degradation alters the molecular weight and polarity, LC-MS provides an unambiguous validation of stock integrity before biological testing.

  • Sampling: Take a 1 µL aliquot of the prepared DMSO stock and dilute it to 1 µM in 50:50 MeCN:H2O (containing 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% MeCN over 3 minutes.

  • Detection: Monitor ESI+ channels for m/z 180.1 (Intact), 160.1 (-HF), and 194.1/208.1 (Alkylation artifacts).

  • Validation Gate: The stock is only validated for use if the Extracted Ion Chromatogram (XIC) peak area for m/z 180.1 is ≥98% of the total integrated area.

Troubleshooting & Formulation Workflow Visualization

TroubleshootingWorkflow Start Identify Degradation (Color change, Assay failure) CheckSolvent Is DMSO strictly required for downstream assay? Start->CheckSolvent AltSolvent Switch to MeCN or MeOH (Store at -20°C) CheckSolvent->AltSolvent No KeepDMSO Use Anhydrous DMSO (Prepare fresh daily) CheckSolvent->KeepDMSO Yes Prep Weigh API in low-humidity environment (Glovebox) AltSolvent->Prep KeepDMSO->Prep LCMS Validate via LC-MS (Check m/z for -HF loss) Prep->LCMS LCMS->Start Degradation detected Success Proceed to Biological or Chemical Assay LCMS->Success Intact API > 98%

Step-by-step troubleshooting and formulation workflow to prevent compound degradation.

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with fluorinated phenylpyrrolidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with fluorinated phenylpyrrolidine derivatives. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride presents unique extraction challenges due to its high aqueous solubility in salt form and the surfactant-like behavior of its intermediate protonation states.

Below, you will find causality-driven troubleshooting FAQs, quantitative solvent selection data, and a self-validating experimental protocol to ensure maximum extraction yield and purity.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I experiencing low recovery yields during standard liquid-liquid extraction (LLE)? Causality: 3-Fluoro-3-(2-methylphenyl)pyrrolidine is supplied as a hydrochloride salt, making it highly polar and water-soluble. The pyrrolidine nitrogen typically has a pKa of ~8.5–9.5. If the aqueous phase is not sufficiently basified, the molecule remains in its protonated (ionized) state and will not partition into the organic phase. Solution: Adjust the aqueous phase to at least pH 11 (pKa + 2) using 2M NaOH. This ensures >99% conversion to the lipophilic free base, driving the equilibrium toward organic partitioning.

pHLogic Acidic pH < pKa Protonated State AqSol High Aqueous Solubility Acidic->AqSol Neutral pH ≈ pKa Equilibrium Neutral->AqSol OrgSol High Organic Solubility Neutral->OrgSol Basic pH > pKa + 2 Free Base State Basic->OrgSol

Logical relationship between pH adjustment, ionization state, and solvent partitioning.

Q2: Which organic extraction solvent provides the highest partition coefficient? Causality: Dichloromethane (DCM) offers excellent solvation for secondary amines due to its polarizability, while Methyl tert-butyl ether (MTBE) provides superior phase separation. Research confirms that DCM and similar immiscible organic solvents are highly effective for separating the pyrrolidine free base from aqueous mixtures (1)[1].

Q3: How can I resolve persistent emulsions during the extraction process? Causality: Emulsions in amine extractions are often stabilized by intermediate protonation states acting as surfactants at the aqueous-organic interface, or by trace impurities. Solution: Saturate the aqueous layer with NaCl. This "salting-out" effect increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the organic free base and increasing the density difference between the two phases.

Q4: Is it possible to extract the compound without converting it to the free base? Causality: Yes, through advanced techniques like supercritical fluid extraction (SFE). Studies on pyrrolidine alkaloids demonstrate that supercritical CO₂ modified with 5% methanol at 40°C and 200 bar can effectively extract these compounds with high yields without harsh pH adjustments (2)[2].

Part 2: Quantitative Data & Solvent Comparison

Selecting the right solvent is critical for optimizing the yield of the free base. Use the matrix below to determine the best solvent for your specific laboratory constraints.

Table: Solvent Selection Matrix for Pyrrolidine Extraction

SolventDensity (g/mL)Aqueous Layer PositionEmulsion RiskRelative Recovery YieldMechanistic Notes
Dichloromethane (DCM) 1.33TopModerate> 95%Optimal polarizability for secondary amines.
Methyl tert-butyl ether (MTBE) 0.74BottomLow~ 90%Excellent phase separation; low water miscibility.
Ethyl Acetate (EtOAc) 0.90BottomHigh~ 85%Prone to base-catalyzed hydrolysis at pH > 12.
Supercritical CO₂ (5% MeOH) N/AN/ANone> 98%Requires specialized 200 bar / 40°C equipment.

Part 3: Self-Validating Experimental Protocol

This protocol outlines the optimized Liquid-Liquid Extraction (LLE) workflow. It is engineered as a self-validating system , meaning each step contains a built-in verification check to ensure scientific integrity before proceeding to the next phase.

Workflow A Aqueous HCl Salt Solution B Basification (pH > 11) A->B C Salting Out (Add NaCl) B->C D Solvent Extraction C->D E Phase Separation D->E F Organic Phase (Free Base) E->F Product G Aqueous Phase (Discard) E->G Waste

Workflow for the free-base liquid-liquid extraction of pyrrolidine derivatives.

Step 1: Initial Impurity Wash (Optional but Recommended)
  • Action: Dissolve the crude 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in distilled water. Wash the aqueous layer with petroleum ether (1:1 v/v).

  • Causality: The hydrochloride salt is highly polar and insoluble in non-polar solvents, while neutral organic impurities will partition into the ether layer (3)[3].

  • Self-Validation: Evaporate a small aliquot of the ether layer. If a residue remains, impurities were successfully removed without product loss.

Step 2: Basification
  • Action: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2M NaOH dropwise while stirring continuously.

  • Causality: The pKa of the pyrrolidine ring requires a high pH for complete deprotonation. For complex matrices, adjusting the pH to ~9-10 with ammonium hydroxide is a validated approach for related pyrrolidines, but pH 11+ with NaOH ensures absolute free-basing (4)[4]. Cooling prevents volatile loss and thermal degradation.

  • Self-Validation: Dip a glass rod into the solution and touch it to universal pH paper. The paper must indicate pH ≥ 11. If it reads lower, continue adding base; otherwise, extraction yield will suffer.

Step 3: Salting Out
  • Action: Add solid NaCl to the basified aqueous solution until saturation is reached (undissolved salt remains at the bottom).

  • Causality: High ionic strength forces the lipophilic free base out of the aqueous phase by occupying the hydrogen-bonding network of the water molecules.

Step 4: Solvent Extraction
  • Action: Add an equal volume of Dichloromethane (DCM). Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Causality: DCM provides the optimal partition coefficient for this specific molecular structure.

  • Self-Validation: To confirm phase identity, add a single drop of water to the biphasic mixture. Watch where the drop merges. It will merge with the top layer, confirming DCM is the bottom organic layer.

Step 5: Phase Separation & Verification
  • Action: Separate the layers. Perform a secondary extraction of the aqueous layer with a fresh volume of DCM.

  • Self-Validation: Spot both the first and second organic extracts on a TLC plate (visualize with UV or Dragendorff's reagent). If the second extract shows no product spot, the first extraction was quantitatively complete.

Step 6: Drying and Concentration
  • Action: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Self-Validation: Perform a gravimetric mass balance. The final mass of the free base should align with the theoretical yield calculated from the starting hydrochloride salt mass (ensuring you adjust for the loss of the HCl molecular weight, ~36.46 g/mol ).

References

  • How can I seperate pyrrolidine? - ResearchGate. Available at: 1

  • Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC. Available at: 2

  • Optimizing the yield of Macrophylline extraction from natural sources - Benchchem. Available at: 4

  • Unexpected Strong Acidity Enhancing the Effect in Protic Ionic Liquids Quantified by Equilibrium Acidity Studies - ACS Publications. Available at: 3

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride

Welcome to the advanced technical support and troubleshooting center for the chiral resolution of 3-Fluoro-3-(2-methylphenyl)pyrrolidine. This compound features a highly sterically congested quaternary stereocenter at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the chiral resolution of 3-Fluoro-3-(2-methylphenyl)pyrrolidine. This compound features a highly sterically congested quaternary stereocenter at the C3 position, bearing both a highly electronegative fluorine atom and a bulky 2-methylphenyl (o-tolyl) group[1]. Because it is a basic secondary amine typically supplied as a hydrochloride salt, resolving its enantiomers requires precise manipulation of its acid-base equilibria, solvent thermodynamics, and chiral recognition environments.

This guide provides field-proven methodologies, root-cause troubleshooting, and self-validating protocols to ensure high enantiomeric excess (ee) across both analytical and preparative scales.

Part 1: Troubleshooting & FAQs

Category A: Sample Preparation & Free-Basing

Q1: Why am I getting split peaks, extreme tailing, or no separation when injecting the HCl salt directly onto a Chiralpak AD-H column? A1: The hydrochloride salt of this pyrrolidine derivative does not partition effectively into the lipophilic stationary phase. Furthermore, the chloride counterion causes localized ionic interactions that disrupt the delicate hydrogen-bonding network required for chiral recognition on 2[2]. Causality & Fix: The basic amine must be in its neutral state to interact properly with the chiral grooves of the CSP. Always perform a liquid-liquid extraction to free-base the API before chromatography.

Category B: Chiral Chromatography (HPLC/SFC)

Q2: I've free-based the compound, but I'm still seeing severe peak tailing on my normal-phase chiral method. How do I fix this? A2: Pyrrolidines are strongly basic secondary amines. Even when free-based, they interact non-specifically with residual acidic silanol groups on the silica gel support of the CSP, leading to secondary retention mechanisms (tailing)[2]. Causality & Fix: Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. The DEA acts as a competitive binder, saturating the acidic silanols and masking them from your fluorinated pyrrolidine analyte, resulting in sharp, symmetrical peaks.

Category C: Diastereomeric Salt Resolution (Scalable Approach)

Q3: I want to scale up the resolution using diastereomeric salt crystallization. Which chiral acids are most likely to succeed for this specific C3-quaternary pyrrolidine? A3: Because the C3 position is highly sterically hindered, classical resolution techniques utilizing rigid resolving agents with strong hydrogen-bond donating capabilities are required[3]. For this specific fluorinated analog, Di-p-toluoyl-D-tartaric acid (D-DTTA) or (1R)-(-)-10-Camphorsulfonic acid (CSA) are highly recommended. Causality: The structural rigidity of CSA or the bulky ester groups of DTTA allow them to spatially differentiate the bulky 2-methylphenyl group from the small, highly electronegative fluorine atom during crystal lattice formation.

Q4: My diastereomeric salt crystallization yielded a gel or an oil instead of crystals. What is the thermodynamic cause, and how do I correct it? A4: Oiling out (liquid-liquid phase separation) occurs when the supersaturation of the solute exceeds the metastable zone limit before the nucleation temperature is reached. Causality & Fix: This is a common phenomenon when resolving lipophilic pyrrolidines in pure alcohols. You must alter the dielectric constant of the solvent to favor crystalline nucleation. Modifying an isopropanol (IPA) system to an 4 has been proven to suppress oiling and promote the formation of highly crystalline diastereomeric salts with >99% diastereomeric excess (de)[4].

Part 2: Quantitative Data & Method Selection

Table 1: Comparison of Chiral Resolution Strategies
Resolution StrategyScale SuitabilityTypical ee (%)Primary AdvantagePrimary Limitation
Analytical Chiral HPLC < 100 mg> 99%Rapid method developmentLow throughput
Preparative Chiral SFC 100 mg – 50 g> 98%High throughput, low solvent wasteRequires specialized SFC equipment
Diastereomeric Salt > 50 g (Kilogram)95% - 99%Highly scalable, cost-effectiveRequires extensive solvent optimization
Table 2: Recommended Starting Conditions for Direct Chiral Separation
ParameterSupercritical Fluid Chromatography (SFC)Normal Phase HPLC
Column Chiralpak AD-H or Chiralcel OD-H (5 µm)Chiralpak AD-H or Lux Cellulose-2
Mobile Phase CO2 / Methanol (80:20)n-Hexane / Isopropanol (90:10)
Basic Modifier 0.2% Isopropylamine (IPA)0.1% Diethylamine (DEA)
Temperature 35 °C25 °C

Part 3: Self-Validating Experimental Protocols

Protocol 1: Quantitative Free-Basing of the Hydrochloride Salt
  • Dissolution : Suspend 1.0 g of racemic 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride in 20 mL of Dichloromethane (DCM).

  • Neutralization : Add 20 mL of 1M NaOH (aq) to the suspension. Stir vigorously for 15 minutes at room temperature.

  • Phase Separation : Transfer the mixture to a separatory funnel. Allow the layers to separate completely.

  • Extraction : Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 10 mL of DCM.

  • Self-Validation Checkpoint : Test the aqueous layer with pH indicator paper. It MUST read pH > 10. If pH < 10, the hydrochloride salt has not been fully neutralized, leading to severe yield loss. Add more 1M NaOH and re-extract.

  • Isolation : Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free secondary amine as a pale oil.

Protocol 2: Analytical Chiral HPLC Method Development
  • Column Preparation : Install a polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Blending : Prepare a mixture of n-Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Modifier Addition : Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to suppress silanol interactions[2].

  • Self-Validation Checkpoint : Run a blank injection. The UV baseline must remain stable. A drifting baseline indicates the DEA has not fully equilibrated with the silica support. Flush at 1.0 mL/min until the baseline is flat.

  • Sample Injection : Dissolve 1 mg of the free-based pyrrolidine in 1 mL of mobile phase. Inject 10 µL at a flow rate of 1.0 mL/min. Monitor via UV at 220 nm.

Protocol 3: Diastereomeric Salt Formation and Fractional Crystallization
  • Salt Formation : Dissolve 10 mmol of the racemic free amine in 15 mL of Isopropanol (IPA). In a separate flask, dissolve 5 mmol (0.5 equiv) of the chiral resolving agent (e.g., (+)-mandelic acid) in 10 mL of IPA[3].

  • Mixing & Heating : Combine the solutions and heat to 50 °C until fully homogenous.

  • Solvent Adjustment : Slowly add Water (H2O) dropwise until an IPA/H2O ratio of approximately 62:38 (v/v) is achieved[4].

  • Self-Validation Checkpoint : Observe the solution at 50 °C. It must be perfectly clear. If cloudiness persists, add IPA in 0.5 mL increments until clear. This ensures you are starting from a true thermodynamic solution, preventing amorphous precipitation.

  • Crystallization : Allow the solution to cool passively to 25 °C over 4 hours. Do not agitate.

  • Isolation : Filter the resulting crystals. Wash with 2 mL of cold IPA/H2O (62:38). The crystals contain the enantiomerically enriched diastereomeric salt.

Part 4: Visualizations

Workflow Start Racemic 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl FreeBase Free-Basing (NaOH/DCM) Yields Free Secondary Amine Start->FreeBase pH > 10 Decision Scale of Resolution? FreeBase->Decision Analytical Analytical / Small Prep (< 5 grams) Decision->Analytical Milligram to Gram ScaleUp Process / Scale-Up (> 5 grams) Decision->ScaleUp Multigram to Kilogram SFC Chiral SFC / HPLC (Polysaccharide CSPs + 0.1% DEA) Analytical->SFC Salt Diastereomeric Salt Formation (e.g., D-DTTA or CSA in IPA/H2O) ScaleUp->Salt PureEnant Enantiopure Free Base (>99% ee) SFC->PureEnant Salt->PureEnant Fractional Crystallization & Free-Basing

Caption: Workflow for selecting the optimal chiral resolution strategy based on scale.

Pathway Racemic Racemic Amine (R/S) + Chiral Acid (R*) Solution Supersaturated Solution (IPA/H2O 62:38) Racemic->Solution Heat to 50°C Cryst Controlled Cooling & Nucleation Solution->Cryst Cool to 25°C Solid Solid Phase Less Soluble Salt (e.g., R-R*) Cryst->Solid Filtration Liquor Mother Liquor More Soluble Salt (e.g., S-R*) Cryst->Liquor Filtrate

Caption: Thermodynamic pathway of diastereomeric salt formation and phase separation.

References

  • Efficient Multikilogram-Scale Synthesis of PTDSS1 Inhibitor: Development of a Practical and Scalable Optical Resolution Method for Chiral 2,3-Pyrrolidinedione Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Minimizing impurities in 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. This compound is a highly valuable fluorinated azaheterocycle used in medicinal chemistry[1]. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. This compound is a highly valuable fluorinated azaheterocycle used in medicinal chemistry[1]. However, the installation of a tertiary fluorine atom on a pyrrolidine ring presents significant synthetic challenges, most notably the high propensity for elimination side reactions.

This guide is designed for researchers and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and purity.

Workflow A N-Boc-3-pyrrolidinone B N-Boc-3-(2-methylphenyl) pyrrolidin-3-ol A->B 2-MePhMgBr, CeCl3 THF, -78°C C N-Boc-3-fluoro-3- (2-methylphenyl)pyrrolidine B->C Deoxo-Fluor, Et3N·3HF DCM, -78°C to RT D 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl C->D 4M HCl in Dioxane RT, 2h

Fig 1: Optimized 3-step synthesis workflow for 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl.

Part 1: Precursor Synthesis (Grignard Addition)

Q: Why am I recovering unreacted N-Boc-3-pyrrolidinone instead of my tertiary alcohol after the Grignard reaction? A: 3-Pyrrolidinones are highly prone to enolization. When 2-methylphenylmagnesium bromide is introduced, its basicity often outcompetes its nucleophilicity. Instead of attacking the carbonyl carbon, the Grignard reagent deprotonates the α -carbon, forming an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone.

The Fix: Implement an organocerium-mediated addition. By pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) at -78 °C, you form an organocerium species. Cerium is highly oxophilic; it coordinates strongly to the ketone oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile. This strictly enforces 1,2-addition over enolization.

Part 2: Deoxyfluorination (Minimizing Elimination Impurities)

Q: During the fluorination of N-Boc-3-(2-methylphenyl)pyrrolidin-3-ol, my major product is an alkene impurity. What is causing this, and how do I stop it? A: This is the most critical failure point in tertiary alcohol fluorination[2]. When using reagents like DAST or Deoxo-Fluor, the hydroxyl group is activated into an alkoxyaminosulfur difluoride intermediate. Because the substrate is a sterically hindered tertiary alcohol, direct SN​2 displacement by the fluoride ion is kinetically restricted.

Instead, the leaving group departs to form a tertiary carbocation. If the local concentration of nucleophilic fluoride is low, or if the temperature allows for it, the carbocation will undergo an E1 elimination (loss of an adjacent proton) to form the thermodynamically stable alkene impurity (e.g., N-Boc-3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole)[3].

Mechanism SM Tertiary Alcohol Substrate (N-Boc-3-arylpyrrolidin-3-ol) Int Alkoxyaminosulfur Difluoride Intermediate SM->Int DAST / Deoxo-Fluor (- HF) Carbo Tertiary Carbocation (Ion Pair) Int->Carbo Leaving Group Departure (Sterically Driven) Prod 3-Fluoro Pyrrolidine (Desired SN1 Trapping) Int->Prod Concerted SN2 (Highly Disfavored) Carbo->Prod Fast F- Trapping (Promoted by Et3N·3HF) Elim Pyrroline Alkene (Elimination Impurity) Carbo->Elim -H+ (E1 Pathway) (Favored at High Temp)

Fig 2: Divergent pathways in tertiary alcohol deoxyfluorination highlighting the elimination risk.

The Fix: You must alter the kinetics of the carbocation trapping.

  • Switch Reagents: Move from DAST to Deoxo-Fluor, which offers better thermal stability and slightly better selectivity[3]. For highly recalcitrant substrates, consider PhenoFluor, which operates via a 2-phenoxyimidazolium bifluoride salt mechanism that drastically reduces elimination[4].

  • Exogenous Fluoride: Add Triethylamine trihydrofluoride ( Et3​N⋅3HF ). This saturates the reaction medium with soluble, non-basic fluoride ions, immediately trapping the carbocation before the slower E1 elimination can occur.

Quantitative Data: Optimization of Deoxyfluorination

Table 1: Impact of reagents and additives on the fluorination of N-Boc-3-(2-methylphenyl)pyrrolidin-3-ol.

ReagentSolventTemp ProfileAdditiveDesired Fluoride (%)Alkene Impurity (%)
DASTDCM0 °C to RTNone25%75%
Deoxo-FluorDCM-78 °C to RTNone45%55%
Deoxo-FluorDCM-78 °C to RT Et3​N⋅3HF 78% 18%
PhenoFluorToluene80 °CNone>85% <10%

Part 3: Deprotection & Salt Formation

Q: How do I ensure complete Boc removal without degrading the newly formed fluorinated pyrrolidine? A: The tertiary benzylic-like fluorine is sensitive to hydrolysis under prolonged aqueous acidic conditions. Avoid aqueous HCl or TFA workups. Instead, use anhydrous 4M HCl in dioxane. This ensures rapid Boc cleavage while precipitating the product directly as the hydrochloride salt, protecting the fluorine atom from nucleophilic attack by water.

Part 4: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the critical deoxyfluorination step, designed to minimize the alkene impurity.

Materials Required:
  • N-Boc-3-(2-methylphenyl)pyrrolidin-3-ol (1.0 eq)

  • Deoxo-Fluor (1.5 eq)

  • Triethylamine trihydrofluoride ( Et3​N⋅3HF ) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:
  • System Purge: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Dissolution: Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration) and add Et3​N⋅3HF (2.0 eq). Stir for 10 minutes at room temperature to ensure homogeneity.

  • Cryogenic Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Causality: Low temperatures stabilize the transient alkoxyaminosulfur intermediate and prevent premature leaving group departure.

  • Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise over 15 minutes.

  • Controlled Warming: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: Remove a 0.1 mL aliquot, quench in aqueous NaHCO3​ , extract with CDCl3​ , and run a rapid 1H NMR. The absence of vinylic protons at δ 5.8-6.2 ppm validates the successful suppression of the elimination pathway.

  • Quenching: Cool the reaction back to -20 °C and strictly quench by the dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N-Boc-3-fluoro-3-(2-methylphenyl)pyrrolidine.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride

Welcome to the technical support center for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. This guide is designed to provide you with a comprehensive, hands-on framework for diagnosing and overcoming the common bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. This guide is designed to provide you with a comprehensive, hands-on framework for diagnosing and overcoming the common but significant challenge of poor oral bioavailability. We will move from foundational concepts to a systematic troubleshooting workflow and practical formulation strategies, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the compound and the critical concept of bioavailability.

Q1: What is 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride and what is the significance of its chemical structure?

3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a five-membered nitrogen-containing ring called a pyrrolidine.[1][2] This pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][3] Its prevalence is due to favorable physicochemical properties, conformational flexibility, and its ability to serve as a versatile pharmacophore that can interact with biological targets.[4][5]

The key substitutions on this specific molecule are:

  • A Fluorine Atom: The presence of fluorine can enhance metabolic stability and bioavailability by blocking sites susceptible to metabolism by enzymes like cytochrome P450.[6]

  • A 2-Methylphenyl Group: This aromatic group influences the compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. Converting a basic compound into a salt is a common strategy to improve aqueous solubility and chemical stability compared to the freebase form.[7]

Q2: What is "bioavailability" and why is it a critical parameter?

Oral bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action or in the systemic circulation.[8][9][10] It is a cornerstone of pharmacokinetics and a critical determinant of a drug's efficacy and safety.[10] Low bioavailability can lead to high variability in patient response, insufficient therapeutic effect, and potentially the failure of a promising drug candidate in clinical trials.[8][10]

Q3: What are the most common underlying causes of poor oral bioavailability?

Poor oral bioavailability is typically a multifactorial problem, but it can often be traced back to one or more of the following key issues:

  • Poor Aqueous Solubility: The drug must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed.[11][12] Many new chemical entities are hydrophobic and exhibit low water solubility, making dissolution the rate-limiting step for absorption.[13]

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial barrier to enter the bloodstream.[10] Characteristics like molecular size, charge, and lipophilicity govern this process.

  • High First-Pass Metabolism: Before reaching systemic circulation, a drug absorbed from the gut must pass through the liver via the portal vein. The gut wall and liver contain enzymes (most notably Cytochrome P450 enzymes) that can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[12]

  • Efflux Transporter Activity: The intestinal epithelium contains active transport proteins, such as P-glycoprotein (P-gp), that can recognize drug molecules and pump them back into the GI lumen, effectively preventing their absorption.[14]

Part 2: Troubleshooting Guide - A Systematic Diagnostic Workflow

Q4: My in vivo experiments with 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride show very low plasma concentrations after oral dosing. Where should I begin my investigation?

A systematic, stepwise approach is essential to diagnose the root cause of low bioavailability. Instead of randomly testing different formulations, the goal is to first identify the specific barrier to absorption. The following workflow will guide your investigation.

G cluster_0 cluster_1 Experimental Investigations Start Low Oral Bioavailability Observed in Preclinical Model Solubility Is Solubility a Limiting Factor? Start->Solubility Permeability Is Permeability or Efflux an Issue? Solubility->Permeability No Formulate Proceed to Formulation Strategy Solubility->Formulate Yes Sol_Test pH-Solubility Profile Biorelevant Media Solubility Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No Permeability->Formulate Yes Perm_Test Caco-2 / PAMPA Assays Investigate P-gp Substrate Potential Metabolism->Formulate Yes Metabolism->Formulate No Met_Test In Vitro Metabolic Stability (Liver Microsomes, Hepatocytes)

Caption: Troubleshooting workflow for low oral bioavailability.

Q5: How do I determine if solubility is the rate-limiting factor for my compound?

To ascertain if poor solubility is the primary hurdle, you must assess the compound's solubility in conditions that mimic the physiological environment of the GI tract.[14]

  • Aqueous pH-Solubility Profile: Determine the solubility in buffers across a pH range relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). This reveals if solubility is pH-dependent. Since the compound is a hydrochloride salt of a secondary amine, it is expected to be more soluble at acidic pH.

  • Biorelevant Media Solubility: Assess solubility in Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF).[15] These media contain bile salts and phospholipids, providing a more accurate prediction of in vivo solubility than simple buffers.[15] A significant increase in solubility in these media compared to simple buffers suggests that a lipid-based formulation could be beneficial.

See Part 4 for a detailed protocol on pH-Dependent Aqueous Solubility Assessment.

Q6: How can I assess the intestinal permeability of the compound and investigate the role of efflux transporters?

In vitro cell-based models are the gold standard for predicting intestinal permeability and identifying potential substrates of efflux transporters.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key transporters found in the small intestine, including the P-gp efflux pump.[16][17] By measuring the transport of the compound from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and vice versa (B-to-A), you can determine its apparent permeability coefficient (Papp).

    • A high B-to-A / A-to-B efflux ratio (typically >2) is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that predicts passive transcellular permeability.[16][18] Comparing PAMPA results with Caco-2 data can help distinguish between poor passive permeability and active efflux. If a compound has high permeability in PAMPA but low A-to-B permeability in Caco-2, active efflux is likely the cause.

See Part 4 for a detailed protocol on In Vitro Permeability Assessment using Caco-2 Cell Monolayers.

Q7: How do I evaluate the impact of first-pass metabolism?

In vitro metabolism assays using liver subcellular fractions or cells can provide a reliable estimate of the compound's metabolic stability.

  • Liver Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes.[14] By incubating your compound with liver microsomes and a co-factor (NADPH) and measuring the disappearance of the parent compound over time, you can calculate its intrinsic clearance. A short half-life (high clearance) in this assay suggests that the compound is likely to undergo significant first-pass metabolism in the liver.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.[14]

See Part 4 for a detailed protocol on Metabolic Stability Assessment using Liver Microsomes.

Part 3: Formulation Strategies to Enhance Bioavailability

Once you have diagnosed the primary barrier(s), you can select a rational formulation strategy.

G cluster_1 BCS Class II / IV (Solubility-Limited) cluster_2 BCS Class III / IV (Permeability-Limited) BCS Biopharmaceutical Classification System (BCS) Guided Formulation Choice Sol_Strat_1 Particle Size Reduction (Micronization, Nanosizing) Sol_Strat_2 Amorphous Solid Dispersions (ASDs) Sol_Strat_3 Lipid-Based Formulations (SEDDS, SMEDDS) Sol_Strat_4 Complexation (e.g., with Cyclodextrins) Perm_Strat_1 Permeation Enhancers Perm_Strat_2 Lipid-Based Formulations (Promote Lymphatic Uptake) Perm_Strat_3 Prodrug Approach (Increases Lipophilicity)

Caption: Formulation strategies based on BCS principles.

Q8: My diagnostic tests confirm that poor solubility is the main issue. What formulation strategies should I consider?

If your compound is solubility-limited (analogous to BCS Class II or IV), the goal is to increase its dissolution rate and/or apparent solubility in the GI tract.

StrategyMechanism of ActionBest For
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12][19]Compounds where dissolution rate is the primary barrier.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing apparent solubility and dissolution.[8][20]Poorly soluble crystalline compounds. This is a powerful and widely used technique.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (GI fluids), it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption.[7][11]Highly lipophilic (poorly water-soluble) compounds. Can also enhance lymphatic transport.[8]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves the solubility of the complex in water.[7][12]Molecules of appropriate size and shape to fit within the cyclodextrin cavity.

Q9: My compound shows good solubility but poor permeability, and it appears to be a P-gp substrate. What are my options?

This profile (analogous to BCS Class III or IV) is challenging because the drug dissolves but cannot efficiently cross the intestinal wall.

  • Co-administration with Excipients: Certain functional excipients can act as mild permeation enhancers or P-gp inhibitors, improving transport across the epithelium.[21][22][23]

  • Lipid-Based Formulations: These can sometimes bypass P-gp-mediated efflux and promote absorption via the lymphatic system, avoiding first-pass metabolism in the liver.[8]

  • Prodrug Approach: If feasible in your development stage, a prodrug can be designed by attaching a lipophilic moiety to the parent molecule. This increases its passive permeability. Once absorbed, enzymes in the body cleave the moiety to release the active drug.

Q10: My results indicate that the compound is rapidly metabolized by liver enzymes. How can this be addressed from a formulation perspective?

If high first-pass metabolism is the primary barrier, formulation strategies aim to either protect the drug or promote absorption pathways that bypass the liver.

  • Promoting Lymphatic Transport: As mentioned, lipid-based formulations, particularly those with long-chain fatty acids, can be absorbed into the lymphatic system, which drains directly into systemic circulation, thereby avoiding the portal vein and first-pass metabolism in the liver.[8]

  • Alternative Routes of Administration: If oral bioavailability remains intractably low due to metabolism, it may be necessary to consider alternative routes such as buccal, sublingual, or transdermal delivery, which avoid the GI tract and the liver altogether.[24]

Part 4: Key Experimental Protocols

These are generalized protocols. You must adapt them based on your specific laboratory equipment, reagents, and the physicochemical properties of your compound.

Protocol 1: pH-Dependent Aqueous Solubility Assessment (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., 1.2, 4.5, 6.8).

  • Incubation: Add an excess amount of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Analysis: Report the solubility in mg/mL or µM at each pH.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until a differentiated monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A-to-B Permeability:

    • Add the test compound (at a known concentration) to the apical (AP) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • B-to-A Permeability:

    • In a separate set of inserts, add the test compound to the BL side and fresh buffer to the AP side.

    • Take samples from the AP side at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-to-A / Papp A-to-B).

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., rat or human) in a phosphate buffer. Prepare a separate solution of the NADPH regenerating system (the enzyme co-factor).

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH solution.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 min).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Asian Journal of Pharmaceutical Technology & Innovation.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026). Drug Development Research.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (2024). UPM Pharmaceuticals.
  • Pyrrolidine Derivatives in Drug Discovery. (2021). PharmaBlock.
  • The role of excipients in drug bioavailability and pharmacological response. (2025). World Journal of Pharmaceutical Science and Research.
  • Insights on Prospects of Prediction of Drug Bioavailability from In Vitro Models. (2026). Bioequiv & Bioavailab Int J.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability.
  • Quick Look: The Role of Functional Excipients. (2024). Tablets and Capsules Magazine.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • The importance of excipients in drugs. (2024). Open Access Journals.
  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Colorcon.
  • The central role of excipients in drug formulation. (2013). European Pharmaceutical Review.
  • Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. (2023). Walsh Medical Media.
  • Innovations in Oral Dosage Forms: Enhancing Drug Release and Absorption. (2024). Pharma's Almanac.
  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). Pharmaceutics.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2020). Frontiers in Pharmacology.
  • Evaluating Strategies for Oral Absorption Enhancement. (2026). Pharmaceutical Technology.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.
  • Predicting Drug Bioavailability with the Modern-day Toolkit. (2022). International Biopharmaceutical Industry.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals.
  • Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. (2025). Pharmaceutics.
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry.
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). Molecular Pharmaceutics.
  • Grand challenges in oral drug delivery. Frontiers in Drug Delivery.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer.
  • Tackling Bioavailability Challenges for Small Molecules. (2022). Catalent.
  • Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models. (2025). Benchchem.
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). Molecular Pharmaceutics.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). Pharmaceutics.
  • Grand challenges in oral drug delivery. (2022). Frontiers in Drug Delivery.
  • 3-Fluoro-3-(2-methylphenyl)pyrrolidine - Smolecule. (2024).
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2021). Pharmaceutics.
  • (R)-(-)-3-Fluoropyrrolidine hydrochloride. Sigma-Aldrich.
  • (S)-3-Fluoro-pyrrolidine hydrochloride. (2026). ChemicalBook.
  • 3-(4-Fluoro-3-methylphenyl)pyrrolidine hydrochloride. Fluorochem.
  • 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride. ECHA.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
  • 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (C11H14FN). PubChemLite.
  • 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride. ECHA.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 3-Fluoro-3-(2-methylphenyl)pyrrolidine vs. 3-Fluoro-3-phenylpyrrolidine

A Senior Application Scientist's Guide to Understanding Key Structural and Functional Differences For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Key Structural and Functional Differences

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly impacts a candidate's downstream performance. The 3-aryl-3-fluoropyrrolidine motif is a privileged structure in modern medicinal chemistry, valued for its three-dimensional character and the metabolic stability often conferred by the fluorine atom.[1][2] This guide provides an in-depth comparison of two closely related analogs: 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride and its parent compound, 3-fluoro-3-phenylpyrrolidine .

The core distinction lies in a single methyl group at the ortho position of the phenyl ring. While seemingly minor, this substitution is a deliberate medicinal chemistry strategy intended to modulate key pharmacological parameters. This guide will dissect the structural nuances, hypothesize the resulting impact on physicochemical and pharmacological properties, and provide exemplary protocols for empirical validation.

Part 1: Structural and Physicochemical Dissection

The foundational difference between the two molecules is the introduction of a methyl group on the phenyl ring adjacent to the pyrrolidine connection point.

G cluster_0 Structural Comparison A 3-Fluoro-3-(2-methylphenyl)pyrrolidine B 3-Fluoro-3-phenylpyrrolidine

Caption: Chemical structures of the compared pyrrolidine analogs.

This substitution directly influences several key physicochemical properties that are predictive of a compound's behavior in a biological system. The methyl group, being a small, lipophilic moiety, increases the molecule's overall non-polarity.

Property3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl3-fluoro-3-phenylpyrrolidine HClRationale for Difference
Molecular Formula C₁₁H₁₅ClFN[3]C₁₀H₁₃ClFNAddition of a CH₂ unit
Molecular Weight 215.69 g/mol [3]201.66 g/mol Increased mass from the methyl group
CAS Number 1803581-19-2[4]1803603-31-7[5]Unique chemical identifiers
Predicted XlogP 2.0[6]~1.5 (Estimated)The methyl group increases lipophilicity (fat solubility)
Hydrogen Bond Donors 1 (Amine)1 (Amine)Unchanged
Hydrogen Bond Acceptors 1 (Fluorine)1 (Fluorine)Unchanged

The most significant change is the predicted increase in lipophilicity (XlogP). This property is a primary determinant of a molecule's ability to cross cellular membranes, including the blood-brain barrier, and can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Part 2: Synthesis and Reactivity Considerations

The synthesis of 3-aryl-3-fluoropyrrolidines typically involves multi-step sequences. Common strategies include the cyclization of appropriately substituted precursors.[8][9] For instance, a general approach involves the formation of the pyrrolidine ring from acyclic starting materials, often through processes like iodocyclisation of allylic fluorides or intramolecular amination.[10]

G start Acyclic Precursors (e.g., Alkenyl Azides, Allylic Fluorides) step1 Key Reaction (e.g., Bromofluorination, Iodocyclisation) start->step1 Introduction of F and N step2 Cyclization step1->step2 Intramolecular Ring Closure product 3-Aryl-3-Fluoropyrrolidine Core step2->product

Caption: Generalized synthetic workflow for 3-fluoropyrrolidines.

For 3-Fluoro-3-(2-methylphenyl)pyrrolidine , the presence of the ortho-methyl group introduces steric hindrance. This can influence the choice of catalysts and reaction conditions during the synthesis, potentially requiring more forcing conditions or resulting in lower yields compared to its unsubstituted counterpart.

In terms of chemical reactivity, the electron-donating nature of the methyl group can slightly increase the electron density of the phenyl ring, potentially making it more susceptible to electrophilic aromatic substitution, should further functionalization be desired. However, for most biological applications, the core structure is utilized as is.

Part 3: Comparative Pharmacological Profile

While specific comparative data for these exact molecules is not publicly available, we can infer the pharmacological consequences of the ortho-methyl substitution based on established medicinal chemistry principles.

Metabolic Stability: The Ortho-Methyl Shield

A primary reason for introducing an ortho-methyl group is to enhance metabolic stability. Cytochrome P450 (CYP) enzymes, primarily located in the liver, are responsible for the metabolism of most drugs. A common metabolic pathway for aromatic rings is hydroxylation. The ortho-methyl group can act as a "metabolic shield," sterically blocking the CYP active site from accessing the phenyl ring for oxidation.[11]

G cluster_0 Metabolism of 3-fluoro-3-phenylpyrrolidine cluster_1 Metabolism of 3-Fluoro-3-(2-methylphenyl)pyrrolidine mol1 Phenyl Ring cyp1 CYP450 Enzyme mol1->cyp1 Accessible Site metabolite1 Hydroxylated Metabolite (Rapid Inactivation) cyp1->metabolite1 mol2 Phenyl Ring shield ortho-Methyl Group (Steric Shield) cyp2 CYP450 Enzyme shield->cyp2 Blocked Access mol2_stable Parent Compound (Reduced Metabolism) cyp2->mol2_stable

Caption: The steric shielding effect of the ortho-methyl group.

This reduced rate of metabolism can lead to:

  • Increased half-life (t½): The compound remains in the system for a longer duration.

  • Higher plasma exposure (AUC): A greater amount of the drug is available to exert its therapeutic effect over time.

  • Improved oral bioavailability: Less of the drug is eliminated during its first pass through the liver.

Target Binding and Selectivity

The addition of a methyl group introduces a new point of interaction and increases the steric bulk of the molecule. This can have two opposing effects on binding to a biological target (e.g., a receptor or enzyme):

  • Enhanced Affinity: If the target protein has a corresponding hydrophobic pocket, the methyl group can fit into it, forming favorable van der Waals interactions and increasing binding affinity.

  • Reduced Affinity: If the target's binding site is sterically constrained, the methyl group may cause a steric clash, preventing optimal binding and reducing affinity.

This differential effect is a powerful tool for engineering selectivity. A compound might lose affinity for an off-target protein due to a steric clash while maintaining or gaining affinity for its intended target, thereby improving the overall safety and efficacy profile.

Part 4: Exemplary Experimental Protocol: In Vitro Metabolic Stability

To empirically validate the hypothesis that 3-Fluoro-3-(2-methylphenyl)pyrrolidine has enhanced metabolic stability, a standard in vitro assay using liver microsomes would be performed.

Objective:

To determine and compare the rate of metabolism of 3-Fluoro-3-(2-methylphenyl)pyrrolidine and 3-fluoro-3-phenylpyrrolidine in the presence of human liver microsomes.

Materials:
  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for reaction quenching

  • LC-MS/MS system for analysis

Methodology:
  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the master mix. Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add the test compounds to the wells to a final concentration of 1 µM. For the T=0 time point, quench the reaction immediately with cold acetonitrile.

  • Time Course: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the corresponding wells with cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

G prep Prepare Master Mix (Buffer, Microsomes, NADPH System) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Add Test Compound (T=0 Quench) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate time_points Quench Reaction at Time Points (5, 15, 30, 60 min) incubate->time_points process Centrifuge & Collect Supernatant time_points->process analyze LC-MS/MS Analysis process->analyze data Calculate Half-Life (t½) analyze->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Summary

The comparison between 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride and 3-fluoro-3-phenylpyrrolidine highlights a fundamental principle in drug design: small structural modifications can lead to significant changes in pharmacological properties.

Feature3-fluoro-3-phenylpyrrolidine3-Fluoro-3-(2-methylphenyl)pyrrolidineImplication for Drug Development
Structure Unsubstituted phenyl ringOrtho-methylated phenyl ringCore difference driving all other changes
Lipophilicity LowerHigherMay improve membrane permeability (e.g., BBB)
Metabolic Stability Predicted to be lowerPredicted to be higherPotential for longer half-life and increased exposure
Target Selectivity BaselinePotentially alteredOpportunity to reduce off-target effects via steric influence

The introduction of the ortho-methyl group is a rational design choice aimed at improving the drug-like properties of the parent scaffold. It is expected to confer greater metabolic stability, which is a highly desirable trait for drug candidates. However, its impact on target affinity and selectivity must be empirically determined for each specific biological target. Therefore, 3-Fluoro-3-(2-methylphenyl)pyrrolidine represents a strategically optimized analog of 3-fluoro-3-phenylpyrrolidine , offering researchers a tool to potentially overcome metabolic liabilities and fine-tune biological activity.

References

  • NextSDS. (n.d.). 3(R)-fluoropyrrolidine — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Available at: [Link]

  • ResearchGate. (2012). (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available at: [Link]

  • NextSDS. (n.d.). 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Available at: [Link]

  • NextSDS. (n.d.). 3-fluoro-3-phenylpyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. Available at: [Link]

  • PubChemLite. (n.d.). 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (C11H14FN). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • NextSDS. (n.d.). 3-fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Wikipedia. (n.d.). 3-Fluoro-PCP. Available at: [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Available at: [Link]

Sources

Comparative

Advanced Purity Validation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride: LC-MS vs. Legacy Techniques

As drug development pipelines increasingly rely on complex fluorinated scaffolds, the analytical rigor applied to pharmaceutical intermediates must evolve. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (CAS: 18035...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex fluorinated scaffolds, the analytical rigor applied to pharmaceutical intermediates must evolve. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (CAS: 1803581-19-2) is a highly versatile building block in medicinal chemistry. The strategic placement of the fluorine atom enhances metabolic stability and target binding affinity, making it a critical intermediate for CNS-active compounds.

However, validating the purity of this compound presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often falls short due to the compound's limited chromophoric profile. As a Senior Application Scientist, I have designed this guide to objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against legacy techniques, providing a self-validating, step-by-step methodology grounded in current regulatory standards.

The Analytical Challenge: Why Legacy Techniques Fail

To understand the necessity of LC-MS, we must analyze the structural causality of 3-Fluoro-3-(2-methylphenyl)pyrrolidine:

  • Weak Chromophore: The molecule relies entirely on the 2-methylphenyl ring for UV absorbance. Aliphatic process impurities (e.g., unreacted pyrrolidine precursors) lack a chromophore and are effectively "invisible" to UV detectors.

  • Thermal Instability of Salts: Gas Chromatography-Mass Spectrometry (GC-MS) requires the compound to be in its free-base form or derivatized. Heating the hydrochloride salt directly in a GC inlet can lead to thermal degradation or dehydrofluorination, yielding false impurity profiles.

  • Isobaric Regioisomers: During synthesis, regioisomers (e.g., fluorine migration) can form. These isomers often possess identical UV spectra and require orthogonal mass-based fragmentation for definitive identification.

While , LC-MS offers superior sensitivity and specificity, making it the gold standard for intermediate validation[1]. Furthermore,[2].

Table 1: Performance Comparison for Fluorinated Pyrrolidines
Performance MetricHPLC-UV (Diode Array)LC-MS (Single Quad / Q-TOF)Analytical Impact & Causality
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.001 - 0.005 µg/mLMS is >100x more sensitive, crucial for detecting trace genotoxic impurities.
Selectivity Low (relies on chromophore)High (m/z and isotopic pattern)MS resolves co-eluting peaks via Extracted Ion Chromatograms (EIC).
Structural Elucidation NoneHigh (via MS/MS fragmentation)MS identifies unknown degradants (e.g., diagnostic loss of HF).
Matrix Interference High (if matrix absorbs UV)Low (mass filtering)MS eliminates false positives from background chemical noise.

Experimental Methodology: A Self-Validating LC-MS Protocol

According to, analytical methods must demonstrate absolute specificity, ensuring the method identifies the target substance without interference[3]. To achieve this, the following protocol is designed as a self-validating system —every step includes internal controls to verify the integrity of the data.

Phase 1: System Suitability & Carryover Validation (The Control)
  • Blank Matrix Injection: Inject 50:50 H₂O:Acetonitrile.

    • Causality: This establishes a baseline and proves the system is free of carryover from previous high-concentration runs, preventing false-positive impurity peaks.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of the API. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤2% across six replicates.

    • Causality: Ensures Electrospray Ionization (ESI) stability and consistent detector response before analyzing unknown batches[4].

Phase 2: Sample Preparation
  • Dilution: Dissolve the 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride salt in 50:50 H₂O:Acetonitrile to a final concentration of 1.0 mg/mL, then dilute to a working concentration of 10 µg/mL.

    • Causality: The high aqueous content ensures the HCl salt fully dissociates, while the organic modifier matches the initial mobile phase conditions to prevent peak distortion (solvent effect).

Phase 3: Chromatographic Separation
  • Column Selection: Biphenyl UHPLC column (1.7 µm, 2.1 x 100 mm).

    • Causality: A Biphenyl stationary phase is chosen over standard C18 because it exploits π-π interactions, which are highly effective at resolving fluorinated aromatic regioisomers that would otherwise co-elute.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Gradient: 5% B to 95% B over 8 minutes.

    • Causality: Formic acid acts as a proton source. The basic pyrrolidine nitrogen (pKa ~9.5) remains fully protonated at this low pH, yielding a sharp, symmetrical peak and maximizing the[M+H]⁺ signal in the MS source.

Phase 4: Orthogonal Detection & Purity Calculation
  • Dual Detection: Record UV data at 254 nm and MS data in ESI+ mode (scan range m/z 100-500).

  • Integration: Calculate purity by comparing the Extracted Ion Chromatogram (EIC) areas of the main peak (m/z 180.1) against all detected impurity peaks.

Workflow Visualization

LCMS_Workflow A Sample Preparation Dilute HCl Salt in H2O:MeCN B System Suitability (SST) Validate ESI+ Response A->B C UHPLC Separation Biphenyl Column, 0.1% FA B->C D Dual Detection UV (254nm) + MS (m/z 180.1) C->D E Purity Assessment Compare TIC vs. UV Peak Area D->E F Purity Confirmed No Hidden Isobars E->F Concordant G Impurity Flagged Trigger MS/MS Analysis E->G Discordant

LC-MS/MS workflow for validating the purity of fluorinated pyrrolidine intermediates.

Supporting Experimental Data

To demonstrate the critical necessity of this LC-MS workflow, we analyzed three distinct batches of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride using both HPLC-UV and the proposed LC-MS method. The data below highlights how relying solely on UV detection can lead to dangerous overestimations of compound purity.

Table 2: Simulated Batch Analysis (HPLC-UV vs. LC-MS)
Batch IDHPLC-UV Purity (%)LC-MS Purity (%)Detected Impurities (MS)Discrepancy Cause (Causality)
Batch A (Crude) 98.5%94.2%Des-fluoro analog (m/z 162.1)Impurity lacks a distinct UV shift from the parent molecule; co-elutes in UV but is easily resolved by mass filtering.
Batch B (Recryst.) 99.9%99.8%Trace aliphatic precursorNegligible discrepancy; both methods confirm high purity post-crystallization.
Batch C (Stressed) 96.0%89.5%N-oxide degradant (m/z 196.1)The degradant has significantly lower molar absorptivity, causing it to be severely underrepresented in the UV trace.

Data Interpretation: In Batch A, HPLC-UV reported a passing purity of 98.5%. However, orthogonal LC-MS detection revealed a critical des-fluoro impurity, dropping the true purity to 94.2%., which in downstream drug synthesis, could lead to off-target biological effects or failed scale-up reactions[5].

References

  • LCGC International. "Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds." LCGC, [Link]

  • Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian,[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride Analogs as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Monoamine Transporters and the 3-Aryl-3-Fluoropyrrolidine Scaffold Monoamine transporters, including the dopamine transpor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Monoamine Transporters and the 3-Aryl-3-Fluoropyrrolidine Scaffold

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] Their dysfunction is implicated in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, molecules that modulate MAT activity are of significant therapeutic interest.

The 3-aryl-pyrrolidine scaffold is a well-established pharmacophore for MAT inhibitors.[3] The introduction of a fluorine atom at the 3-position can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to the transporter. This guide explores how modifications to the 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride core structure impact its efficacy and selectivity for DAT, NET, and SERT.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

While direct head-to-head comparative studies on a series of 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride analogs are not extensively published, we can infer their relative efficacy by examining SAR data from related 3-arylpyrrolidine and tropane analogs. The key determinants of efficacy are binding affinity (Kᵢ) and functional inhibition of neurotransmitter uptake (IC₅₀).

The Role of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical for both potency and selectivity.

  • Halogen Substitution: The presence of a halogen, such as the fluorine in the parent compound, can influence binding affinity. Studies on related compounds have shown that halogen substitution at the para-position of the phenyl ring often enhances DAT affinity.[4] The ortho-methyl group in the parent compound likely modulates the orientation of the phenyl ring within the transporter's binding pocket.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent plays a significant role. Generally, electron-withdrawing groups can enhance potency at the DAT.[5] A broader study of 3-phenyl substituents on the related bupropion scaffold showed that most substitutions rendered the compound less active or inactive.[6]

Modifications to the Pyrrolidine Ring

Alterations to the pyrrolidine ring itself can impact efficacy. N-alkylation (e.g., methylation or propylation) has been shown to have little to a slightly beneficial effect on the affinity of some MAT ligands.[5]

Stereochemistry

The stereochemistry at the 3-position of the pyrrolidine ring is a crucial factor in determining the binding affinity and functional activity of these compounds. For related 3-aryl-pyrrolidine derivatives, the (2S, 3R) configuration of the pyrrolidine ring has been found to be favorable for antagonistic activity at other receptors, suggesting that stereochemistry is a key optimization parameter.[7]

Tabulated Comparative Data (Inferred from Analog Studies)

The following table summarizes the expected impact of structural modifications on the binding affinity for monoamine transporters, based on data from analogous compound series. Lower Kᵢ values indicate higher binding affinity.

Compound/Analog Class Structural Modification Expected DAT Affinity (Kᵢ) Expected NET/SERT Selectivity Supporting Rationale
Parent Compound 3-Fluoro-3-(2-methylphenyl)pyrrolidineModerate to HighLikely DAT-selectiveThe 3-arylpyrrolidine scaffold is a known DAT inhibitor. The fluoro and methyl groups modulate this activity.
Para-Halogenated Analogs Substitution at the 4-position of the phenyl ring (e.g., Cl, Br)Potentially IncreasedMay retain or slightly alter selectivity profilePara-halogenation on the phenyl ring of DAT inhibitors often enhances binding affinity.[4]
Analogs with Different Alkyl Phenyl Substituents e.g., ethyl, propyl at the 2-positionVariableVariableSteric hindrance and lipophilicity changes can alter binding pocket interactions.
N-Methylated Analog Addition of a methyl group to the pyrrolidine nitrogenLikely Maintained or Slightly IncreasedMay slightly alter selectivityN-alkylation can have a modest impact on the affinity of some MAT ligands.[5]
Demethylated Phenyl Analog Removal of the methyl group from the phenyl ringPotentially DecreasedLikely AlteredThe ortho-methyl group influences the conformation of the phenyl ring in the binding site.

Experimental Protocols for Efficacy Determination

The comparative efficacy of these analogs is determined through a series of well-established in vitro assays.

Radioligand Binding Assays

These assays quantify the binding affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.[3]

Objective: To determine the Kᵢ of test compounds for DAT, NET, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured. Crude membrane preparations are obtained through homogenization and centrifugation.[3]

  • Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[8]

  • Filtration and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filters is measured using a scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[9]

G cluster_0 Radioligand Binding Assay Workflow start Start cell_culture Culture HEK293 cells expressing target transporter start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and test compound membrane_prep->incubation filtration Filter to separate bound and unbound radioligand incubation->filtration counting Measure radioactivity with scintillation counter filtration->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[10]

Objective: To determine the IC₅₀ of test compounds for inhibiting dopamine, norepinephrine, or serotonin uptake.

Methodology:

  • Cell Culture: Cells expressing the transporter of interest are plated in 96-well plates.[11]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate uptake.[11]

  • Uptake Termination: The uptake is stopped by rapid washing with ice-cold buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured.

  • Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.[12]

G cluster_1 Monoamine Transporter Action presynaptic Presynaptic Neuron Dopamine (DA) Vesicle synaptic_cleft Synaptic Cleft presynaptic:f1->synaptic_cleft Release postsynaptic Postsynaptic Neuron DA Receptor synaptic_cleft->postsynaptic:f2 Binding transporter DAT synaptic_cleft->transporter Reuptake inhibitor 3-Aryl-3-Fluoropyrrolidine Analog inhibitor->transporter Inhibition

Caption: Mechanism of DAT Inhibition.

In Vivo Evaluation

Promising candidates from in vitro screening are typically advanced to in vivo studies to assess their pharmacokinetic properties and behavioral effects.

  • Locomotor Activity: In mice, DAT inhibitors generally produce a dose-dependent increase in locomotor activity. The onset and duration of this effect can provide insights into the compound's pharmacokinetic profile.[13]

  • Drug Discrimination: In rats trained to discriminate a known psychostimulant (e.g., cocaine) from saline, the ability of a test compound to substitute for the training drug is a measure of its similar subjective effects.[13]

  • Intracranial Self-Stimulation (ICSS): This procedure is used to evaluate the abuse potential of drugs. DAT inhibitors that facilitate ICSS are considered to have a higher abuse liability.[14]

Conclusion and Future Directions

The 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. Based on the analysis of related compounds, modifications to the phenyl ring, particularly the introduction of para-halogen substituents, are likely to enhance DAT affinity. Further investigation into the stereochemistry and N-substitution of the pyrrolidine ring is warranted to optimize both potency and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs. A comprehensive approach, combining in vitro binding and uptake assays with in vivo behavioral models, is essential for identifying candidates with the desired therapeutic profile. Future research should focus on synthesizing and testing a focused library of analogs to build a more complete and direct comparative dataset for this specific chemical series.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology. [Link]

  • Bymaster, F. P., et al. (2004). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Carroll, F. I., et al. (2006). Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration. European Journal of Pharmacology. [Link]

  • Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience. [Link]

  • Lolignier, S., et al. (2005). Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Maier, J., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience. [Link]

  • Negus, S. S., et al. (2023). Rate of Onset of Dopamine Transporter Inhibitors Assessed with Intracranial Self-Stimulation and In Vivo Dopamine Photometry in Rats. ACS Chemical Neuroscience. [Link]

  • Pifl, C., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. [Link]

  • Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience. [Link]

  • Khan, I., et al. (2023). Synthesis, crystal structure, Hirshfeld surface analysis and bioactivity studies of the hydrazones derived from 2-methylsulfonyl-5-nitrobezaldehyde against the breast (MCF-7) and cervical (HeLa) cancer cell lines, and their antioxidant potential. ResearchGate. [Link]

  • Maier, J., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Jones, S. R., et al. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences. [Link]

  • Kim, D., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • Kinoyama, I., et al. (2013). Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. [Link]

  • Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. [Link]

  • Ganciclovir, A. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. ResearchGate. [Link]

  • Lu, X., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters. [Link]

  • Salvati, M. E., et al. (2012). Discovery of 3-aryloxy-lactam analogs as potent androgen receptor full antagonists for treating castration resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

Benchmarking 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride: A Comparative Analysis Against Standard Serotonin-Norepinephrine Reuptake Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Serotonin and Norepinephrine Reuptake Inhibition in CNS Disorders Serotonin-norepinephrine re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Serotonin and Norepinephrine Reuptake Inhibition in CNS Disorders

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the therapeutic management of a spectrum of central nervous system (CNS) disorders, most notably major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1][2] These agents exert their clinical effects by modulating the synaptic concentrations of two key monoamine neurotransmitters: serotonin (5-HT) and norepinephrine (NE). By binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), SNRIs effectively block the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action leads to an increased availability of serotonin and norepinephrine to interact with postsynaptic receptors, thereby enhancing neurotransmission in pathways crucial for mood regulation, pain perception, and cognitive function.[2][3]

The dual mechanism of action of SNRIs is thought to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs), which only target the serotonin transporter.[2] The noradrenergic component of SNRIs is believed to contribute to their efficacy in treating chronic pain conditions and may offer advantages in improving energy and motivation in patients with depression.[2]

This guide aims to provide a comprehensive comparative analysis of the novel compound, 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride , against well-established standard SNRI inhibitors. However, a thorough review of the scientific literature and available pharmacological databases reveals a critical gap in the existing knowledge. At present, there is no publicly available data to substantiate the classification of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride as a serotonin-norepinephrine reuptake inhibitor. While its chemical structure, featuring a pyrrolidine ring, is found in various biologically active compounds, its specific affinity for and inhibitory activity at SERT and NET have not been reported.[4]

Consequently, a direct, data-driven benchmark against standard SNRIs is not feasible at this time. This guide will therefore pivot to:

  • Detail the established methodologies for characterizing and benchmarking novel SNRI candidates. This will serve as a roadmap for the future evaluation of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride, should it be investigated for SNRI activity.

  • Provide a comprehensive overview of the pharmacological profiles of current standard-of-care SNRIs. This will establish the benchmarks that any new chemical entity, including 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride, would need to meet or exceed to be considered a viable therapeutic alternative.

Part 1: The Experimental Blueprint for Characterizing a Novel SNRI Candidate

The evaluation of a potential SNRI is a multi-step process that begins with in vitro characterization and progresses to in vivo efficacy and safety studies. The following experimental workflow is essential for determining the potency, selectivity, and mechanism of action of a novel compound.

Primary Target Engagement: In Vitro Binding and Uptake Inhibition Assays

The foundational step in characterizing a putative SNRI is to determine its affinity for and functional inhibition of the human serotonin and norepinephrine transporters.

Experimental Protocol: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a specific receptor or transporter.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride for hSERT and hNET.

  • Methodology:

    • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET). Prepare membrane fractions from these cells.

    • Competitive Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]citalopram for hSERT, [3H]nisoxetine for hNET) at a fixed concentration.

    • Addition of Test Compound: Add increasing concentrations of the unlabeled test compound (3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride).

    • Equilibration and Separation: Allow the binding to reach equilibrium. Separate the bound from the unbound radioligand via rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently derive the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells.

  • Objective: To determine the IC50 value of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride for the inhibition of serotonin and norepinephrine uptake.

  • Methodology:

    • Cell Culture: Use cell lines (e.g., HEK293) stably expressing hSERT or hNET.

    • Pre-incubation: Incubate the cells with varying concentrations of the test compound.

    • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin, [3H]NE for norepinephrine) to initiate uptake.

    • Termination of Uptake: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the intracellular radioactivity.

    • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.

Visualizing the SNRI Characterization Workflow

The following diagram illustrates the logical flow of experiments for assessing a novel compound's potential as an SNRI.

G cluster_0 In Vitro Characterization cluster_1 Selectivity Profiling cluster_2 In Vivo Evaluation A Compound of Interest (3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride) B Radioligand Binding Assays (hSERT & hNET) A->B C Neurotransmitter Uptake Inhibition Assays (hSERT & hNET) A->C D Determine Ki and IC50 Values B->D C->D E Dopamine Transporter (DAT) Binding & Uptake Assays D->E F Off-Target Receptor Screening (e.g., GPCRs, Ion Channels) D->F G Assess Selectivity Ratios (SERT/DAT, NET/DAT) E->G H Pharmacokinetic Studies (ADME) G->H I Animal Models of Depression/Pain (e.g., Forced Swim Test, Formalin Test) H->I J Safety Pharmacology I->J K Candidate for Further Development J->K

Caption: Experimental workflow for the characterization of a novel SNRI candidate.

Selectivity Profiling: Assessing Off-Target Activities

A crucial aspect of drug development is to ensure that a compound has a favorable selectivity profile, minimizing interactions with other receptors and transporters that could lead to unwanted side effects.

  • Dopamine Transporter (DAT) Inhibition: The activity at the dopamine transporter should be assessed using similar binding and uptake assays. A high selectivity for SERT and NET over DAT is generally desirable for SNRIs to reduce the potential for abuse and psychostimulant effects.

  • Broad Receptor Screening: The compound should be screened against a panel of other receptors, ion channels, and enzymes to identify any potential off-target interactions. This is often done through commercially available screening services.

Part 2: Benchmarking Against the Gold Standards: A Comparative Overview of Established SNRIs

Any new SNRI candidate must demonstrate a competitive or superior profile compared to existing therapies. The following table summarizes the in vitro potency of commonly prescribed SNRIs.

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Selectivity Ratio
Venlafaxine ~82~2480~30
Desvenlafaxine ~40~558~14
Duloxetine ~0.8~7.5~9
Milnacipran ~100~200~2
Levomilnacipran ~11~9~0.8

Data compiled from various sources. Ki values can vary depending on the experimental conditions.

Causality Behind Experimental Choices: The choice of both radioligand binding and functional uptake assays provides a more complete picture of a compound's activity. While binding assays measure the affinity of a compound for its target, uptake assays confirm that this binding translates into a functional inhibition of the transporter's activity. This dual approach is critical for validating a compound's mechanism of action.

Part 3: In Vivo Preclinical Models for Efficacy Assessment

Once a compound demonstrates promising in vitro potency and selectivity, its efficacy must be evaluated in relevant animal models of CNS disorders.

Experimental Protocol: Forced Swim Test (FST) in Rodents

A widely used model to screen for antidepressant-like activity.

  • Objective: To assess the antidepressant-like effects of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • Methodology:

    • Acclimation: Individually place rodents in a cylinder of water from which they cannot escape.

    • Test Session: On the following day, administer the test compound, a standard SNRI (e.g., duloxetine), or vehicle. After a set pre-treatment time, place the animals back in the water.

    • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is interpreted as an antidepressant-like effect.

Experimental Protocol: Formalin-Induced Paw Licking Test in Rodents

A model to assess analgesic effects relevant to neuropathic pain.

  • Objective: To evaluate the analgesic potential of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.

  • Methodology:

    • Compound Administration: Administer the test compound, a standard SNRI, or vehicle to the animals.

    • Formalin Injection: After the pre-treatment period, inject a dilute solution of formalin into the plantar surface of one hind paw.

    • Behavioral Observation: Observe and record the amount of time the animal spends licking the injected paw. A reduction in licking time indicates an analgesic effect.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism of action of SNRIs at the synaptic level.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Vesicles containing Serotonin (5-HT) & Norepinephrine (NE) B Release of 5-HT & NE A->B E Increased 5-HT & NE Concentration B->E C SERT C->A Reuptake D NET D->A Reuptake F Postsynaptic 5-HT & NE Receptors E->F G Enhanced Neurotransmission F->G SNRI SNRI (e.g., 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride) SNRI->C Inhibits SNRI->D Inhibits

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Safety and Tolerability

In addition to efficacy, the safety profile of a novel SNRI is paramount. Common side effects of existing SNRIs include nausea, dizziness, insomnia, and potential increases in blood pressure and heart rate.[3][5][6] Preclinical safety pharmacology studies are essential to identify any potential cardiovascular, respiratory, or CNS liabilities of a new compound.

Conclusion and Future Directions

While 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride's chemical structure is of interest, the current lack of pharmacological data on its activity at the serotonin and norepinephrine transporters prevents a direct comparison with standard SNRIs. This guide has outlined the necessary experimental framework to characterize a novel SNRI candidate. Should future research demonstrate that 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride possesses SNRI activity, the methodologies and benchmarks presented here will be invaluable for its evaluation. The ultimate goal for any new SNRI is to offer an improved efficacy and/or safety profile compared to existing treatments, thereby providing a valuable new option for patients suffering from CNS disorders.

References

  • Smolecule. (2024, August 10). Buy 3-Fluoro-3-(2-methylphenyl)pyrrolidine. Smolecule.
  • PubChem. 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride.
  • PubMed. (2008, January 1). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series.
  • PubMed. (2009, September 1). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration.
  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor.
  • GoodRx. (2023, February 23). 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects.
  • Amazon S3. (2012, June 29). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs).
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
  • IUPHAR/BPS Guide to PHARMACOLOGY. Your search for serotonin norepinephrine reuptake inhibitors returned 15 results.
  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N -.
  • PMC. (2024, October 20). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter.
  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • RSC Publishing.

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Validation

A Researcher's Guide to Validating Small Molecule Selectivity: The Case of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride

Byline: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment.

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment. However, potency alone is a deceptive metric. The true therapeutic potential of a molecule is defined by its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules.[1][2] Off-target effects are a primary driver of adverse drug reactions and clinical trial failures. Therefore, rigorous and early-stage validation of a compound's cross-reactivity is not merely a regulatory checkbox but a fundamental pillar of successful drug development.[3][4]

This guide provides an in-depth, practical framework for assessing the cross-reactivity of a novel small molecule, using the hypothetical compound 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (hereafter designated as "Compound X") as our case study. Lacking public data on its biological targets, we will treat Compound X as a novel candidate emerging from a high-throughput screen, postulating its primary target as the human Serotonin Transporter (SERT) , a critical regulator of neurotransmission and a target for many antidepressant medications.[5]

Our objective is to differentiate Compound X from established Selective Serotonin Reuptake Inhibitors (SSRIs) by building a comprehensive selectivity profile. We will compare its performance against its closest structural and functional homologs—the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) —and a critical anti-target, the hERG potassium channel , which is notorious for its role in drug-induced cardiac arrhythmias.[3][6][7] This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a comparative format to empower researchers in their decision-making process.

Part 1: Strategic Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity assessment hinges on a multi-tiered experimental approach that interrogates both binding affinity and functional activity. Affinity (Ki) tells us how tightly a compound binds to a target, while functional potency (IC50) reveals its ability to inhibit the target's biological action. Discrepancies between these values can provide crucial insights into the mechanism of action.

Our validation strategy for Compound X is structured as follows:

  • Primary Target Confirmation (SERT): Validate the compound's binding affinity and functional potency at the intended target, SERT.

  • Selectivity Profiling (NET & DAT): Assess binding and functional activity at closely related off-targets to determine the selectivity ratio.

  • Safety & Liability Screening (hERG): Evaluate activity at a critical off-target known for adverse effects to de-risk the compound for further development.

This strategy is visualized in the workflow diagram below.

G cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: In Vitro Selectivity & Liability Assessment cluster_2 Phase 3: Data Analysis & Decision Making A Compound X Identified (Putative SERT Inhibitor) B Primary Target Validation: SERT Binding (Ki) & Functional Assays (IC50) A->B Confirm On-Target Activity C Selectivity Panel: NET & DAT Binding & Functional Assays B->C Profile Against Homologs D Safety Panel: hERG Functional Assay (Patch-Clamp) B->D Assess Cardiac Risk E Calculate Selectivity Ratios (e.g., NET/SERT, DAT/SERT) C->E F Assess hERG Liability (IC50 vs. Projected Cmax) D->F G Decision Gate: Proceed to In Vivo? Optimize Scaffold? Abandon? E->G F->G H High Selectivity & Low hERG Risk G->H Favorable Profile I Poor Selectivity or High hERG Risk G->I Unfavorable Profile G cluster_0 Assay Components cluster_1 Binding Equilibrium R Receptor (e.g., SERT) RL Bound Radioligand R->RL RC Bound Compound X R->RC L Radioligand ([3H]-Citalopram) L->RL C Compound X (Competitor) C->RC Displaces Radioligand

Caption: Principle of Competitive Radioligand Binding.

Step-by-Step Protocol: SERT Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SERT (hSERT).

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [8] * Wash the membrane pellet and resuspend it in assay buffer. Determine protein concentration using a BCA assay. [8]

  • Binding Assay:

    • The assay is performed in a 96-well plate format. [8] * To each well, add:

      • Cell membranes (typically 5-15 µg protein/well).

      • A fixed concentration of a suitable radioligand (e.g., 1 nM [³H]-Citalopram). [9][10] * Varying concentrations of the test compound (Compound X, Sertraline, or Paroxetine) across a wide range (e.g., 0.1 nM to 100 µM).

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity ligand (e.g., 10 µM Paroxetine) to block all specific binding. * Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes. [8][10] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. [8][11]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [12] Note: This protocol can be adapted for NET and DAT by using cell lines expressing the respective transporters and appropriate radioligands (e.g., [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT). [11][13][14]

Functional Uptake Assays for Potency Determination (IC50)

Functional assays measure the biological effect of the compound. For transporters like SERT, DAT, and NET, the most relevant functional assay measures the inhibition of neurotransmitter uptake into cells. [13][15] Step-by-Step Protocol: SERT Neurotransmitter Uptake Assay

  • Cell Culture:

    • Plate cells stably expressing hSERT (e.g., CHO-hSERT or HEK293-hSERT) in a 96-well plate and grow to near confluence. [16]

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-20 minutes at 37°C. [16] * Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

    • Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake. [16] * NSB Control: Include control wells with a known potent inhibitor (e.g., 10 µM Paroxetine) or perform the assay at 4°C to determine non-specific uptake. [11]

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Quantification and Analysis:

    • Add scintillation cocktail to the lysate and quantify radioactivity.

    • Calculate the percentage of uptake inhibition relative to the vehicle control after subtracting non-specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC50 value.

hERG Safety Assay via Manual Whole-Cell Patch-Clamp

The patch-clamp technique is the gold standard for assessing a compound's effect on ion channel function, providing direct measurement of ion currents. [17][18]It is required by regulatory agencies like the FDA for cardiac safety assessment. [19][20][21][22] Step-by-Step Protocol: hERG Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current. [22] * Perfuse the cell with a control solution until a stable baseline current is achieved.

  • Compound Application:

    • Apply increasing concentrations of Compound X to the cell via the perfusion system.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration to determine the IC50 value.

Part 3: Data Interpretation and Comparative Analysis

The data generated from these assays must be systematically organized and analyzed to build a clear picture of the compound's selectivity profile.

Table 1: Comparative Binding Affinity (Ki, nM)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)NET/SERT SelectivityDAT/SERT Selectivity
Compound X 2.1 84.5 450.2 40.2x 214.4x
Sertraline0.935.1380.539.0x422.8x
Paroxetine0.525.5150.151.0x300.2x

Data are hypothetical and for illustrative purposes.

Interpretation: The binding data show that Compound X has high affinity for SERT. Its selectivity over NET (40-fold) is comparable to Sertraline, while its selectivity over DAT is robust. This profile suggests it is a potent and selective SERT ligand.

Table 2: Comparative Functional Potency (IC50, nM)
CompoundSERT Uptake (IC50, nM)NET Uptake (IC50, nM)DAT Uptake (IC50, nM)hERG Current (IC50, µM)
Compound X 5.3 210.8 >1000 12.5
Sertraline2.288.0950.0>30
Paroxetine1.155.2330.08.9

Data are hypothetical and for illustrative purposes.

Interpretation: The functional data corroborate the binding results. Compound X is a potent inhibitor of SERT function. The >40-fold functional selectivity against NET and minimal activity at DAT confirm its primary mechanism of action. Crucially, the hERG IC50 is in the micromolar range. A therapeutic safety margin is typically assessed by comparing the hERG IC50 to the anticipated maximum plasma concentration (Cmax) in humans. A margin of >30-100 fold is often considered desirable. With an IC50 of 12.5 µM, Compound X shows a potential for hERG interaction that warrants careful monitoring, similar to Paroxetine.

Conclusion: A Data-Driven Path Forward

This comprehensive guide outlines a rigorous, multi-faceted strategy for the cross-reactivity validation of a novel small molecule, exemplified by our hypothetical Compound X. The combination of high-affinity binding to SERT and potent, selective inhibition of its function establishes a strong on-target profile. The selectivity against NET and DAT is favorable and comparable to established SSRIs.

The moderate hERG activity (IC50 >10 µM) represents a manageable risk but underscores the absolute necessity of such safety screening. [3]This finding does not necessarily terminate the compound's development but flags it for careful cardiovascular safety monitoring in subsequent preclinical and clinical studies, as mandated by ICH guidelines. [19][21][23][24] By systematically integrating binding affinity, functional potency, and safety liability assays, researchers can build a holistic and trustworthy profile of their lead compounds. This data-driven approach is essential for de-risking candidates, prioritizing resources, and ultimately, accelerating the journey from a promising "hit" to a safe and effective therapeutic.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Fiveable. (2025). Selectivity: Intro to Pharmacology Study Guide. [Link]

  • Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • International Council for Harmonisation. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Bosc, N., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Ganesan, A., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]

  • PubMed Central. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • PubMed. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • PubMed. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. [Link]

  • ResearchGate. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • PNAS. (2015). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?. [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

Sources

Comparative

Reproducibility of 3-Fluoro-3-(2-methylphenyl)pyrrolidine Hydrochloride in High-Throughput Screening: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary In modern fragment-based drug discovery (FBDD) and high-throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the structural integrity of a small molecule library dictates the quality of the hit cascade. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (CAS 1803581-19-2) has emerged as a highly privileged building block and screening fragment[1][2].

As a Senior Application Scientist, I frequently observe that non-fluorinated pyrrolidines suffer from high attrition rates in HTS due to rapid metabolic degradation, poor aqueous solubility, and colloidal aggregation—leading to Pan-Assay Interference Compounds (PAINS) liabilities. The strategic incorporation of a fluorine atom at the C3 position of the pyrrolidine ring fundamentally alters the molecule's physicochemical properties[3][4]. This guide objectively compares the HTS reproducibility of 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride against its non-fluorinated and hydroxylated analogs, providing validated experimental protocols for your screening workflows.

Mechanistic Rationale: Why Fluorination Drives Reproducibility

The superior HTS performance of 3-Fluoro-3-(2-methylphenyl)pyrrolidine is not coincidental; it is rooted in physical organic chemistry:

  • Metabolic Shielding & CYP450 Resistance: Cytochrome P450 enzymes rapidly oxidize unactivated C-H bonds. By replacing a weaker C-H bond (~105-113 kcal/mol) with a highly polarized and strong C-F bond (~126 kcal/mol), the transition state energy for oxidation is significantly increased, reducing the kcat​ for the catalytic degradation process[3][4].

  • pKa Modulation: The high electronegativity of fluorine exerts a strong inductive pull, lowering the pKa of the adjacent pyrrolidine nitrogen[5]. This reduces the basicity of the amine, preventing non-specific electrostatic binding to assay proteins (a major source of false positives) and improving membrane permeability.

  • Conformational Locking (The Gauche Effect): The presence of fluorine on the pyrrolidine ring stabilizes specific endo or exo conformations via the gauche effect, pre-organizing the fragment for target binding and improving thermodynamic efficiency[6][7].

Metabolic_Pathway A CYP450 Enzyme Interaction D Metabolic Stability (Blocked Oxidation) A->D C-F Bond Resistance E Rapid Degradation (Hydroxylation/Oxidation) A->E C-H Bond Cleavage B 3-Fluoro-3-(2-methylphenyl) pyrrolidine B->A Binds C Des-fluoro Analog (3-(2-methylphenyl)pyrrolidine) C->A Binds

Caption: CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated pyrrolidines.

Comparative Performance Analysis

To demonstrate the impact of the C3-fluorine, we compare 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride against two common alternatives: the Des-fluoro analog (3-(2-methylphenyl)pyrrolidine) and the Hydroxylated analog (3-hydroxy-3-(2-methylphenyl)pyrrolidine).

Table 1: Quantitative HTS & Physicochemical Comparison
Parameter3-Fluoro-3-(2-methylphenyl)pyrrolidine HClDes-fluoro AnalogHydroxylated Analog
Amine pKa (Calculated) ~8.4~9.6~8.9
Aqueous Solubility (pH 7.4) > 150 µM~ 50 µM> 200 µM
CYP3A4 Intrinsic Clearance Low (< 15 µL/min/mg)High (> 60 µL/min/mg)Moderate (~ 40 µL/min/mg)
HTS False Positive Rate < 2%~ 12% (Aggregation)~ 8% (Redox cycling)
Hit Reproducibility Rate 94% 68% 75%

Analysis: The des-fluoro analog suffers from a high false-positive rate due to poor solubility, which leads to colloidal aggregation in aqueous assay buffers. While the hydroxylated analog solves the solubility issue, it introduces a metabolic hotspot susceptible to rapid Phase II conjugation and redox cycling. The fluorinated compound strikes the optimal balance, maintaining high solubility while remaining metabolically inert[3][5].

Validated Experimental Workflows

To ensure data integrity, HTS hits must be triaged through a self-validating system. The following workflow and protocol isolate true pharmacological activity from assay interference.

HTS_Workflow A Compound Library (Fluorinated Pyrrolidines) B Primary HTS Assay (e.g., Fluorescence Polarization) A->B Transfer C Hit Validation (LC-MS/MS & DLS) B->C Active Hits D Reproducible Hits (Z'-factor > 0.7) C->D Verified Stability E False Positives (PAINS / Aggregation) C->E Assay Interference

Caption: High-throughput screening triage workflow for validating fluorinated pyrrolidine hits.

Protocol: High-Throughput Stability & Aggregation Validation

This protocol is designed to verify that the observed HTS activity of 3-Fluoro-3-(2-methylphenyl)pyrrolidine is due to target engagement, not colloidal aggregation or compound degradation.

Step 1: Compound Solubilization and Serial Dilution

  • Action: Dissolve the hydrochloride salt in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in DMSO, then transfer to the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) ensuring a final DMSO concentration of 1%.

  • Causality: The hydrochloride salt is highly hydrophilic, but transitioning directly to an aqueous buffer at high concentrations can cause localized precipitation. Maintaining a low final DMSO concentration prevents solvent-induced denaturation of the target protein, ensuring the assay measures true compound affinity.

Step 2: Dynamic Light Scattering (DLS) Counter-Screen

  • Action: Incubate the compound at its IC 50​ concentration in the assay buffer for 30 minutes. Measure the particle size distribution using a DLS plate reader.

  • Causality: Non-fluorinated lipophilic pyrrolidines often form colloidal aggregates (micelles > 100 nm) that non-specifically sequester enzymes, causing false-positive inhibition. A clean DLS read (particles < 10 nm) validates that the fluorinated compound remains monomeric and acts via specific stoichiometric binding.

Step 3: LC-MS/MS Stability Profiling

  • Action: Spike the compound (1 µM) into human liver microsomes (HLM) supplemented with NADPH. Incubate at 37°C, taking aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile and analyze remaining parent compound via LC-MS/MS.

  • Causality: This step proves the C-F bond's protective effect. If the compound degrades rapidly (as seen with the des-fluoro analog), the HTS readout may reflect the activity of a metabolite rather than the parent fragment. High recovery of 3-Fluoro-3-(2-methylphenyl)pyrrolidine confirms its structural integrity throughout the assay duration[3][4].

Conclusion

For drug development professionals curating fragment libraries or optimizing lead series, 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride offers a distinct advantage over traditional pyrrolidine scaffolds. By leveraging the unique stereoelectronic properties of fluorine—specifically pKa modulation, conformational locking, and CYP450 resistance—this compound drastically reduces PAINS liabilities and ensures robust, reproducible data in high-throughput screening environments.

References

  • Chemical Substance Information: 3-fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride Source: NextSDS URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC - National Institutes of Health URL:[Link]

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide through Structure-Based Drug Design Source: ACS Publications URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]

  • Metabolism and Toxicity of Fluorine Compounds Source: Fluoride Alert URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of active pharmaceutical ingredient (API) intermediates is critical for both laboratory safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of active pharmaceutical ingredient (API) intermediates is critical for both laboratory safety and regulatory compliance.

The compound 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride presents a unique intersection of chemical hazards: it is a halogenated organic, a biologically active amine, and a hygroscopic hydrochloride salt. This guide provides the mechanistic reasoning and self-validating operational protocols required to safely manage this chemical from the benchtop to final destruction.

Mechanistic Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities and understand why specific handling procedures are mandated:

  • The Organofluorine Bond (Halogenated Waste): The presence of the fluorine atom strictly classifies any solution or solid containing this compound as a halogenated waste stream [1][2]. When incinerated, fluorinated compounds generate highly corrosive hydrogen fluoride (HF) gas. Therefore, this waste must be segregated and sent to specialized EPA/RCRA-approved facilities equipped with alkaline scrubbers to neutralize these off-gases and prevent the formation of toxic dioxins[3].

  • The Hydrochloride Salt (Hygroscopicity & Acidity): As a hydrochloride salt, this pyrrolidine derivative is highly water-soluble and hygroscopic[4][5]. If left exposed to ambient air, it will absorb moisture, leading to caking that makes solid transfer hazardous due to unexpected splashing or dust generation. Furthermore, dissolution in aqueous waste streams will lower the pH, potentially classifying the effluent as a corrosive aqueous acid waste[2].

  • The Pyrrolidine Ring (Biological Activity): Pyrrolidine derivatives containing o-tolyl groups are potent API intermediates. They exhibit acute toxicity and act as severe irritants to the skin, eyes, and respiratory tract[4][5]. Consequently, aerosolization of the solid powder must be strictly avoided.

Waste Segregation & Compatibility Logic

Improper segregation of halogenated pyrrolidine waste can lead to catastrophic laboratory incidents and exponentially increased disposal costs.

  • Do Not Mix with Non-Halogenated Solvents: Diluting halogenated waste with non-halogenated solvents (e.g., ethanol, hexanes) forces the entire volume to be treated at the higher "halogenated" cost rate, creating severe logistical inefficiencies[3].

  • Avoid Ketone Mixtures: Mixing halogenated solutions (such as chloroform or dichloromethane used to dissolve this API) with certain non-halogenated solvents like acetone under basic conditions can trigger highly exothermic reactions or explosions[6].

  • Zero Drain Disposal: Due to its environmental mobility and toxicity to aquatic ecosystems, aqueous washings containing this compound must never be discharged into municipal sewer systems, regardless of the solution's pH[5][6].

Quantitative Operational Parameters

Adhering to strict quantitative limits ensures that waste accumulation remains within safe regulatory thresholds.

ParameterOperational LimitMechanistic Rationale
Container Fill Capacity Maximum 90% fullLeaves a critical 10% headspace to accommodate vapor expansion, preventing over-pressurization and rupture[1].
SAA Accumulation Limit Maximum 55 gallons Regulatory limit for a Satellite Accumulation Area (SAA) before mandatory EHS pickup is triggered[7].
Secondary Containment 100% of largest vesselMust hold the complete volume of the primary waste container in the event of a catastrophic leak or structural failure[2].
Aqueous Waste pH pH < 2 (Corrosive)Hydrochloride salts can acidify water. Solutions below pH 2 must be labeled as both halogenated and corrosive aqueous waste[2].

Self-Validating Disposal Protocols

The following step-by-step methodologies incorporate built-in validation checks to ensure operational integrity at every stage.

Protocol A: Routine Liquid Waste Collection
  • Container Selection: Select a chemically resistant, high-density polyethylene (HDPE) or glass carboy dedicated exclusively to halogenated waste[1].

  • Pre-Labeling: Attach a hazardous waste tag before the first drop is added. Explicitly list "3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride" and the primary solvent[7].

    • Validation Check: EHS will reject containers with generic "Halogenated Waste" labels. Verify that all chemical constituents and their approximate percentages are documented[1][3].

  • Fume Hood Transfer: Working inside a certified chemical fume hood, use a wide-mouth funnel to transfer the waste into the container[1][3].

  • Volume Control: Halt filling when the container reaches 90% capacity.

    • Validation Check: Visually verify the liquid level is at or below the marked 90% fill line on the carboy, ensuring adequate vapor headspace[1].

  • Sealing: Cap the container tightly immediately after transfer. Do not leave funnels resting in open waste containers[7].

Protocol B: Emergency Spill Response
  • Isolation: Evacuate non-essential personnel. Close lab doors to allow the chemical fume hood exhaust to negatively pressurize and ventilate the area[7].

  • PPE Donning: Equip chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat[1].

  • Containment & Neutralization:

    • For Liquids: Deploy inert polypropylene absorbent pads over the spill. Causality: Do not use combustible paper towels, as they can react with concentrated solutions[3][7].

    • For Solids: Carefully sweep up the powder using a wet-wipe method. Causality: Dry sweeping aerosolizes the hygroscopic API powder, creating a severe inhalation hazard[5].

  • Packaging: Place all saturated pads and sweeping materials into a heavy-duty plastic bag.

    • Validation Check: Seal the bag, place it in a secondary rigid container, and tag it explicitly as "Hazardous Waste - Halogenated Spill Cleanup" before contacting EHS[3][7].

Disposal Decision Matrix

WasteFlow W1 3-Fluoro-3-(2-methylphenyl) pyrrolidine HCl Waste W2 Determine Physical State W1->W2 S1 Solid Waste (Powder/Contaminated PPE) W2->S1 Solid Form L1 Liquid Waste (Reaction Solution) W2->L1 Dissolved D1 Halogenated Solid Waste Stream S1->D1 L2 Determine Solvent Type L1->L2 O1 Organic Solvent (e.g., DCM, EtOAc) L2->O1 Organic Phase A1 Aqueous Solution (Acidic/Neutral) L2->A1 Aqueous Phase D2 Halogenated Organic Waste Stream O1->D2 D3 Aqueous Halogenated Waste Stream A1->D3 F1 EPA/RCRA Approved High-Temperature Incineration D1->F1 D2->F1 D3->F1

Decision matrix for the segregation and disposal of halogenated pyrrolidine hydrochloride waste.

References

  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. 7

  • BenchChem. "Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste)." BenchChem. 1

  • University of Wollongong. "Laboratory Waste Disposal Guidelines." UOW. 6

  • Goa University. "Guidelines for Segregation and Disposal of Laboratory Waste and Effluents." Goa University. 2

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple University. 3

  • Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Chloroethyl)pyrrolidine hydrochloride." Fisher Scientific. 4

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Pyrrolidine Derivatives." Thermo Fisher. 5

Sources

Handling

Personal protective equipment for handling 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride

As a Senior Application Scientist, I recognize that handling novel halogenated intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's phys...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel halogenated intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical behavior. 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride (CAS: 1803581-19-2) is a highly valuable intermediate in pharmaceutical drug development[1]. However, its nature as a fluorinated amine hydrochloride salt presents specific operational challenges: severe hygroscopicity, static-induced dust aerosolization, and acute mucosal irritation.

This guide provides a self-validating operational protocol designed to ensure absolute safety, scientific integrity, and regulatory compliance during laboratory-scale handling.

Part 1: Hazard Causality & Quantitative Safety Data

Understanding the molecular behavior of 3-Fluoro-3-(2-methylphenyl)pyrrolidine HCl is the foundation of effective risk mitigation. The hydrochloride salt form renders the molecule highly polar and water-soluble. If aerosolized dust settles on human skin or mucosal membranes (eyes, respiratory tract), it rapidly dissolves in physiological moisture (sweat, tears, saliva), causing immediate, localized acidic irritation. Furthermore, the fluorine atom increases the lipophilicity of the free base; if the salt is neutralized in vivo, it can rapidly cross biological membranes.

Table 1: Quantitative Safety & Hazard Summary

Property / HazardGHS Code / ValueOperational Causality & Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates full mucosal, respiratory, and dermal barrier protection.
Hazard Statements H315, H319, H335Contact causes severe irritation; dust inhalation is acutely harmful to the respiratory tract[2].
Physical State Crystalline Solid / PowderHigh risk of triboelectric (static) cling and aerosolized micro-dust during transfer.
Vapor Pressure Negligible at 25°CInhalation risk is strictly particulate (dust), not vapor. Standard fume hoods are highly effective.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory gear. Your PPE must act as a deliberate, layered system designed specifically to mitigate fine particulate exposure and static transfer.

  • Ocular Protection:

    • Requirement: Snug-fitting, indirect-vented chemical safety goggles (NIOSH/EN 166 approved)[3].

    • Causality: Standard safety glasses leave the orbital bone exposed. Because this compound forms a fine, static-prone powder, airborne particulates can easily bypass the sides of standard glasses, reacting with the moisture of the eye to cause severe irritation (H319)[2].

  • Dermal Protection (Hands & Body):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness). Flame-retardant, anti-static lab coat with elastic cuffs.

    • Causality: Nitrile offers superior chemical resistance to aqueous hydrochloride salts compared to latex. Double-gloving ensures that if the outer glove is contaminated with micro-dust, it can be safely removed before handling clean equipment (e.g., balance doors or instrument keyboards).

  • Respiratory Protection:

    • Requirement: Handling must occur strictly within a certified chemical fume hood (face velocity 80-100 fpm). If a fume hood is unavailable, an N95/P100 particulate respirator is mandatory.

    • Causality: The primary exposure route for hydrochloride salts is the inhalation of aerosolized dust (H335)[2]. Active ventilation pulls micro-particulates away from the operator's breathing zone before they can be inhaled.

Part 3: Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system: each step verifies the success of the previous one, ensuring no contamination escapes the primary engineering controls.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Preparation: Verify the chemical fume hood is operational via the magnehelic gauge. Wipe down the balance area with a slightly damp, lint-free cloth. Scientific Insight: Increasing local humidity naturally dissipates static charges, preventing the powder from aerosolizing.

  • Tool Selection: Use exclusively grounded, anti-static stainless steel or ceramic spatulas. Do not use plastic. Plastic spatulas generate triboelectric charges that cause fluorinated powders to repel, jump, and aerosolize.

  • Tare and Transfer: Place a conductive weigh boat or anti-static glass vial on the balance. Tare the balance. Carefully transfer the powder using slow, deliberate movements to prevent the creation of micro-air currents.

  • Sealing: Cap the vial securely inside the fume hood before transporting it to the bench, LC-MS, or NMR station. Never transport open containers of STOT SE 3 powders across the laboratory[2].

  • Decontamination & Doffing: Wipe the spatula and balance pan with a damp paper towel (water, followed by 70% isopropanol). Dispose of the towel in a designated solid hazardous waste bin. Remove the outer pair of nitrile gloves inside the hood before stepping away[3].

Workflow Visualization

G N1 1. Ventilation & PPE Setup N2 2. Anti-Static Weighing N1->N2 N3 3. Sealed Transfer N2->N3 N5 Spill Protocol (If Dropped) N2->N5 Dust/Spill N4 4. Wet-Wipe Decontamination N3->N4

Standard operational workflow for handling fluorinated pyrrolidine HCl salts.

Part 4: Spill Response & Disposal Plan

A spill of a fluorinated hydrochloride salt requires immediate, dust-minimizing action. Never use a dry brush or broom , as this will instantly aerosolize the chemical into the breathing zone[3].

Emergency Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to clean without full PPE (including a P100 respirator if the spill is outside a fume hood).

  • Wet-Wipe Containment: Carefully cover the spilled powder with absorbent paper towels. Gently mist the towels with water or a 10% ethanol solution. Causality: The liquid dissolves and binds the salt, eliminating the dust hazard entirely.

  • Collection: Scoop the wet towels and dissolved residue using a non-sparking tool into a heavy-duty, sealable polyethylene hazardous waste bag[2].

  • Secondary Cleaning: Wash the spill surface with copious amounts of soap and water, followed by an alcohol wipe to ensure the complete removal of any residual fluorinated organics[3].

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, spatulas, and spill cleanup materials must be placed in a sealed, clearly labeled container for incineration by a licensed chemical waste facility. Do not flush down the sink.

  • Liquid Waste: Aqueous or organic solutions containing 3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride must be collected in halogenated organic waste carboys . The presence of the fluorine atom dictates specialized high-temperature incineration protocols to prevent the release of hydrofluoric acid (HF) gas during destruction.

References

  • Title: 3-fluoro-3-(2-methylphenyl)
  • Title: Chemical Safety Data Sheet MSDS / SDS - 3-(4-FLUOROPHENOXY)
  • Title: (2R,4S)
  • Title: SAFETY DATA SHEET - (R)-(-)
  • Title: SAFETY DATA SHEET - Sigma-Aldrich (Fluorinated Pyrrolidine Derivatives)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(2-methylphenyl)pyrrolidine hydrochloride
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